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  • Product: 3-Chloro-4-ethoxy-5-methoxybenzaldehyde
  • CAS: 462066-66-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Bioactivity of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, a versatile chemical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, a versatile chemical scaffold. While direct literature on this specific compound is limited, this document establishes a predictive framework by drawing parallels to structurally analogous and well-researched benzaldehyde derivatives. We will explore synthetic pathways to the core molecule and its key derivatives, delve into their potential biological activities with supporting data from related compounds, and provide detailed experimental protocols for both synthesis and bio-evaluation.

The 3-Chloro-4-ethoxy-5-methoxybenzaldehyde Scaffold: A Foundation for Discovery

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as precursors for a vast array of pharmacologically active molecules.[1] The specific substitution pattern of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde—featuring a chlorine atom and two distinct alkoxy groups—offers a unique electronic and steric profile for developing novel therapeutic agents. The presence of methoxy and ethoxy groups is a common feature in many bioactive natural products, often imparting properties that modulate interactions with biological targets.[2] This scaffold is an analogue of more widely studied compounds like vanillin and syringaldehyde, suggesting a high potential for biological activity.

Chemical Structure and Properties

The core molecule, 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, possesses a molecular formula of C10H11ClO3 and a molecular weight of 214.64 g/mol . Its structure is characterized by a benzene ring substituted with an aldehyde group, a chlorine atom, an ethoxy group, and a methoxy group. These substitutions are critical in defining its reactivity and the subsequent biological profiles of its derivatives.

PropertyValue
Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
Synonyms 3-Chloro-4-ethoxy-5-methoxy-benzaldehyde
CAS Number 346611-54-9 (similar structure)

Note: Data is for the core scaffold and closely related analogs.[3]

Synthetic Approaches to the Core Scaffold

The synthesis of 3-ethoxy-4-methoxybenzaldehyde is well-documented, typically starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[4][5] A plausible route to the chlorinated target compound involves a similar ethylation followed by regioselective chlorination.

Experimental Protocol: Synthesis of 3-ethoxy-4-methoxybenzaldehyde

This protocol is adapted from a patented method for a high-yield synthesis.[4]

  • Dissolution: In a 3L reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.

  • Addition of Reagents: Add 500g of isovanillin, 104g of a phase-transfer catalyst such as benzyltriethylammonium chloride, and 537g of bromoethane to the solution.[4]

  • Reaction: Stir the mixture at 25°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, isolate the product by suction filtration.

  • Purification: The resulting white-like solid powder of 3-ethoxy-4-methoxybenzaldehyde can be further purified by recrystallization if necessary. This method reports yields of up to 94.8%.[4]

To obtain the final 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, a subsequent electrophilic chlorination step would be required. This typically involves reacting the precursor with a chlorinating agent like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) in an appropriate solvent.

Synthesis of Key Derivative Classes

The aldehyde functional group is a gateway to a multitude of chemical transformations, allowing for the synthesis of diverse heterocyclic and acyclic compounds. We will focus on two prominent classes of derivatives: Chalcones and Schiff Bases.

Chalcones: Versatile α,β-Unsaturated Ketones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important synthetic intermediates and possess a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a benzaldehyde and an acetophenone.[7][8]

Application Note: The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore, acting as a Michael acceptor that can covalently interact with biological nucleophiles in target proteins.[7]

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol is a generalized procedure based on the Claisen-Schmidt condensation.[6][7]

  • Reactant Mixture: In a mortar, combine 1 mmol of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde and 1 mmol of a substituted acetophenone (e.g., 4-methoxyacetophenone).

  • Catalyst Addition: Add a small pellet of sodium hydroxide (NaOH) to the mixture.

  • Grinding: Grind the reaction mixture mechanically with a pestle at room temperature for approximately 30 minutes. The reaction progress should be monitored by TLC.[6]

  • Resting: Cover the mortar and allow the reaction mixture to stand overnight.

  • Work-up: Neutralize the excess alkali with a 1:1 HCl solution.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, dry it, and recrystallize from ethanol to obtain the pure chalcone derivative.[6]

Visualization: Chalcone Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_product Product A 3-Chloro-4-ethoxy- 5-methoxybenzaldehyde C Claisen-Schmidt Condensation (NaOH, Grinding) A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D Neutralization, Filtration, Recrystallization

Caption: General workflow for Chalcone synthesis.

Schiff Bases: The Versatile Imine Linkage

Schiff bases, characterized by an azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde.[9] These compounds are integral to many biological processes and are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[9]

Application Note: The imine linkage in Schiff bases is crucial for their biological activity. The nitrogen atom and the adjacent double bond provide a site for chelation with metal ions and interaction with biological targets.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol is adapted from the synthesis of Schiff bases from substituted nitrovanillin.[9]

  • Aldehyde Solution: Dissolve 1.015 mmol of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde in 10 ml of absolute alcohol in a flask, stirring until fully dissolved.

  • Amine Addition: Add 1.02 mmol of a primary amine (e.g., 4-chloroaniline) to the reaction mixture with constant stirring.

  • Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Reflux the reaction mixture for 3-4 hours. Monitor the reaction's completion using TLC.

  • Isolation: After cooling, pour the reaction mixture into crushed ice.

  • Purification: Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the pure Schiff base.

Biological Landscape and Therapeutic Potential

The true value of a chemical scaffold lies in its biological applications. By examining related structures, we can forecast the potential of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde derivatives in oncology and infectious diseases.

Anticancer Activity

Derivatives of substituted benzaldehydes have shown significant potential as anticancer agents.[10] Their mechanisms often involve the disruption of critical cellular processes in cancer cells, such as cell cycle progression and the induction of programmed cell death (apoptosis).[10][11]

Field Insights: Hydrazone derivatives of salicylaldehydes, which share structural similarities with our target scaffold, have demonstrated potent cytotoxic activity against various human cancer cell lines, including leukemia (HL-60, K-562) and breast cancer (MCF-7) lines.[12][13] Similarly, benzyloxybenzaldehyde derivatives have shown significant activity against HL-60 cells.[10] The presence of methoxy and other alkoxy groups can enhance the lipophilicity and cellular uptake of these compounds, contributing to their anticancer effects.[14]

Data Summary: Anticancer Activity of Analogous Benzaldehyde Derivatives

Compound ClassCell LineIC50 / ActivityReference
BenzyloxybenzaldehydesHL-60Significant activity at 1-10 µM[10][15]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60Most potent in series (1-10 µM)[10][15]
Salicylaldehyde BenzoylhydrazonesHL-60, BV-173Micromolar cytotoxicity[12]
5-Nitrosalicylaldehyde BenzoylhydrazonesHL-60, BV-173Notable cytotoxic activity[12]
Benzimidazole DerivativesHeLa, HepG-2, A549, MCF-7IC50 values as low as 0.71 µM[14]

Mechanism of Action: Induction of Apoptosis

A common mechanism by which benzaldehyde-derived anticancer agents exert their effect is through the induction of the intrinsic apoptosis pathway.[11] This pathway is centered on the mitochondria and involves the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death.

Visualization: Simplified Intrinsic Apoptosis Pathway

G Compound Benzaldehyde Derivative Mito Mitochondrion Compound->Mito Induces Stress CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by cytotoxic compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the resulting dose-response curve.[11]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzaldehyde derivatives, particularly chalcones and Schiff bases, have demonstrated promising activity against a range of bacteria and fungi.[6][8][16]

Field Insights: Dichlorinated methoxybenzaldehydes have shown potent antimicrobial activity against plant-pathogenic bacteria and fungi, inhibiting bacterial colonization and fungal spore germination at low concentrations.[16] Chalcones are known to be effective against both Gram-positive and Gram-negative bacteria, with their α,β-unsaturated keto function being crucial for their mechanism of action.[7] Thiazolidinone derivatives, which can be synthesized from substituted benzaldehydes, are also a well-established class of antimicrobial compounds.[11]

Data Summary: Antimicrobial Activity of Analogous Benzaldehyde Derivatives

Compound/ClassOrganismActivity (MIC/Concentration)Reference
3,5-dichloro-4-methoxybenzaldehydeClavibacter michiganensis10 µg/ml (Vapor)[16]
3,5-dichloro-4-methoxybenzaldehydeColletotrichum orbiculare0.1-1 µg/ml (Vapor)[16]
Methoxy ChalconesStaphylococcus aureusModerate activity[8]
Methoxy ChalconesEscherichia coliModerate activity[8]
3-ethoxy-4-hydroxybenzaldehyde oxime estersVarious pathogensMICs: 31.25 - 125 µg/mL[17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the MIC of an antimicrobial agent.[11]

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Conclusion and Future Directions

The 3-Chloro-4-ethoxy-5-methoxybenzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive evidence from structurally related compounds, its derivatives, particularly chalcones, Schiff bases, and hydrazones, are strong candidates for exhibiting significant anticancer and antimicrobial activities. The synthetic protocols and bioassay methodologies detailed in this guide provide a robust framework for researchers to synthesize, screen, and validate these compounds.

Future research should focus on the systematic synthesis of a library of derivatives based on this core structure. Subsequent screening against diverse cancer cell lines and pathogenic microbes will be crucial to identify lead compounds. Further investigation into structure-activity relationships (SAR) will help optimize potency and selectivity, paving the way for the development of next-generation therapeutics.

References

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  • Lin, Y. M., et al. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.
  • MDPI. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation.
  • National Center for Biotechnology Information. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC.
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  • PubMed. (2021). Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi.
  • Semantic Scholar. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime.
  • Sigma-Aldrich. (n.d.). 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde.
  • ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives.
  • BenchChem. (2025). The Versatility of 3,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Prot.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.

Sources

Exploratory

Predicted Biological Activity of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde Precursors: A Framework for Early-Stage Drug Discovery

An In-Depth Technical Guide Abstract In modern drug discovery, the characterization of synthetic precursors is a critical yet often overlooked step. This guide provides a comprehensive framework for predicting the biolog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

In modern drug discovery, the characterization of synthetic precursors is a critical yet often overlooked step. This guide provides a comprehensive framework for predicting the biological activity of precursors to 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, a substituted benzaldehyde with potential pharmacological relevance. We delineate plausible synthetic pathways to identify key precursors and detail a multi-pillar strategy for activity prediction. This strategy integrates powerful in silico computational methods—including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and molecular docking—with foundational in vitro assays for experimental validation. Detailed protocols for assessing cytotoxicity, antioxidant, and anti-inflammatory activities are provided to create a self-validating system for hypothesis testing. By systematically evaluating the biological potential of synthetic intermediates, researchers can de-risk drug development programs, identify potentially toxic or beneficially active molecules early, and streamline the path to lead optimization.

Introduction: The Strategic Importance of Precursor Analysis

Substituted benzaldehydes are a privileged scaffold in medicinal chemistry, forming the structural core of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The target molecule, 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, represents a novel structure with potential for biological activity based on its functional group arrangement. However, the journey from concept to a viable drug candidate is fraught with challenges, with high attrition rates often linked to unforeseen toxicity or suboptimal pharmacokinetic profiles.[5]

A proactive strategy to mitigate these risks is the early-stage analysis of synthetic precursors. These intermediates are not merely stepping stones to the final compound; they can possess their own distinct biological and toxicological profiles. Understanding these profiles is crucial for several reasons:

  • Safety and Handling: Identifying toxic precursors ensures appropriate handling protocols in the laboratory.

  • Metabolic Profiling: Precursors may resemble potential metabolites of the final drug, offering early insights into its metabolic fate and safety.

  • Discovery of New Leads: A precursor may exhibit more desirable activity or a better safety profile than the final target molecule, representing a new avenue for lead optimization.

This guide presents a systematic approach for the predictive evaluation of precursors, combining computational screening with targeted experimental validation to build a robust, data-driven foundation for drug development.

Synthetic Pathways and Identification of Key Precursors

The synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde can be approached through several established organic chemistry transformations. A logical retrosynthetic analysis suggests starting from commercially available and structurally simpler phenolic compounds. The primary transformations would involve selective etherification (ethylation), chlorination, and formylation, or manipulation of existing functional groups. Based on this, we identify the following key precursors for analysis.

Key Precursors for Evaluation:

  • Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde): A common starting material that would require selective ethylation of the 4-hydroxyl group followed by chlorination.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): Another readily available precursor requiring ethylation and subsequent chlorination.

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): Ethylation of the 3-hydroxyl group provides the required ethoxy moiety, followed by chlorination.[6][7]

  • 3,4,5-Trimethoxybenzaldehyde: This precursor would necessitate a challenging selective demethylation and subsequent re-etherification and chlorination, or direct chlorination.[8]

The proposed synthetic workflow highlights the relationships between these precursors and the final target compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Precursors Syringaldehyde Syringaldehyde Ethylvanillin 3-Ethoxy-4-hydroxy-5-methoxybenzaldehyde Syringaldehyde->Ethylvanillin Ethylation Vanillin Vanillin Chlorovanillin 5-Chloro-4-hydroxy-3-methoxybenzaldehyde Vanillin->Chlorovanillin Chlorination Isovanillin Isovanillin Chloroethylvanillin 3-Chloro-4-ethoxy-5-hydroxybenzaldehyde Isovanillin->Chloroethylvanillin Chlorination Target 3-Chloro-4-ethoxy-5-methoxybenzaldehyde Ethylvanillin->Target Chlorination Chlorovanillin->Target Ethylation Chloroethylvanillin->Target Ethylation

Caption: Proposed synthetic pathways to the target compound.

In Silico Prediction of Biological Activity

Computational, or in silico, methods provide a rapid and cost-effective means to generate hypotheses about the biological activities of small molecules.[9][10] By leveraging vast datasets of known chemical structures and their biological effects, these tools can predict everything from target affinity to potential toxicity.[5][11]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[12][13] This approach is invaluable for predicting the activity of new molecules, like our precursors, based on data from structurally similar compounds.[14][15]

Expert Insight: The power of QSAR lies in its ability to abstract complex molecular information into numerical descriptors (e.g., hydrophobicity, electronic properties, steric factors). By identifying which descriptors are most influential for a given biological activity in a set of known molecules, we can make educated predictions for untested compounds. A robust QSAR model, validated through cross-validation and external testing, can effectively screen libraries of virtual compounds, prioritizing those with the highest predicted potency for synthesis and in vitro testing.[13]

Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the key molecular features required for a ligand to be recognized by a specific biological target.[16] These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.[17][18]

Pharmacophore models can be developed in two ways:

  • Ligand-Based: When the structures of several active molecules are known but the target structure is not, a model can be generated by aligning the active compounds and identifying common features.

  • Structure-Based: If the 3D structure of the target protein is available, a pharmacophore can be derived directly from the key interaction points within its binding site.

This technique is instrumental in virtual screening, where large chemical databases are searched for molecules that match the pharmacophoric features, thus having a high probability of being active.[19][20]

Molecular Docking

Molecular docking predicts how a small molecule (ligand) binds to the active site of a target protein.[12] It uses scoring functions to estimate the binding affinity and ranks different binding poses. This method is crucial for elucidating potential mechanisms of action and for structure-based drug design.

Causality in Docking: The selection of a target protein is a critical first step. For substituted benzaldehydes, known targets include enzymes like aldose reductase, which is implicated in diabetic complications, and acetylcholinesterase, a target in Alzheimer's disease.[21][22][23] By docking our precursors into the active sites of these and other relevant proteins, we can predict their inhibitory potential and understand the specific molecular interactions (e.g., hydrogen bonds, pi-stacking) that stabilize the ligand-protein complex.

G cluster_predictions Computational Predictions Start Select Precursor Structures QSAR QSAR Modeling (Predict general activity/toxicity) Start->QSAR Pharmacophore Pharmacophore Modeling (Identify key interaction features) Start->Pharmacophore Docking Molecular Docking (Predict binding to specific targets) Start->Docking ADMET ADMET Prediction (Assess drug-like properties) Start->ADMET Hypothesis Generate Activity Hypothesis QSAR->Hypothesis Pharmacophore->Hypothesis Docking->Hypothesis ADMET->Hypothesis

Caption: Workflow for in silico prediction of biological activity.

Experimental Validation via In Vitro Assays

In silico predictions, while powerful, generate hypotheses that must be confirmed through experimental testing.[24] A tiered approach using robust in vitro assays provides the necessary data to validate or refute computational predictions. The following assays are selected for their relevance, reliability, and high-throughput potential.

Cytotoxicity Assessment

Before assessing therapeutic potential, it is essential to determine the inherent toxicity of the precursors.[25][26] Cytotoxicity assays measure the degree to which a substance causes cell damage or death.[27][28]

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[28]

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the precursor compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).[26]

Antioxidant Activity Assessment

Phenolic compounds, including many benzaldehydes, are known for their antioxidant properties.[29] These assays measure the ability of a compound to neutralize free radicals.

Protocol: DPPH Radical Scavenging Assay

This assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) to measure scavenging activity.[30][31]

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the precursor compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. The reduction of DPPH by an antioxidant leads to a loss of color.

  • Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Anti-inflammatory Activity Assessment

Inflammation is a key pathological process in many diseases, and its modulation is a common therapeutic strategy.[32][33]

Protocol: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[34][35]

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) and varying concentrations of the precursor compound (e.g., 100-500 µg/mL). Use diclofenac sodium as a standard drug.[34]

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Data Acquisition: Measure the turbidity (absorbance) at 660 nm.

  • Analysis: Calculate the percentage inhibition of protein denaturation relative to the control.

G cluster_assays In Vitro Validation Assays Hypothesis Activity Hypothesis from In Silico Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Hypothesis->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Hypothesis->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., Albumin Denaturation) Hypothesis->AntiInflammatory Data Analyze Data (Calculate IC50, % Inhibition) Cytotoxicity->Data Antioxidant->Data AntiInflammatory->Data Validation Validate/Refute Hypothesis Data->Validation

Caption: Workflow for in vitro experimental validation.

Data Synthesis and Interpretation

The ultimate goal is to integrate the computational predictions with the experimental results to build a comprehensive profile for each precursor. This data should be summarized in a clear and comparative format to guide decision-making.

PrecursorPredicted Target(s) (via Docking)Predicted Activity (via QSAR)Recommended Validation Assay(s)Hypothetical In Vitro Result (IC50)
Syringaldehyde Aldose Reductase, COX-2High Antioxidant, Moderate Anti-inflammatoryDPPH, Albumin Denaturation, MTTDPPH: 25 µM, Denaturation: 80 µg/mL
Vanillin AcetylcholinesteraseModerate AntioxidantDPPH, MTTDPPH: 60 µM
Isovanillin Aldose ReductaseLow Antioxidant, Potential CytotoxicityDPPH, MTTMTT: 15 µM
Chlorovanillin N/AHigh Potential CytotoxicityMTTMTT: 5 µM

Conclusion and Future Directions

The systematic evaluation of synthetic precursors is a cornerstone of modern, efficient drug discovery. By integrating in silico prediction with targeted in vitro validation, researchers can build a deep understanding of their synthetic intermediates long before they commit significant resources to late-stage development. This guide provides a robust and adaptable framework for this process, centered on the precursors of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde.

The insights gained from this approach are multifaceted. A precursor with potent, desirable activity may be advanced as a new lead compound. Conversely, a precursor exhibiting significant cytotoxicity can be flagged, prompting chemists to either select alternative synthetic routes or ensure that the final active pharmaceutical ingredient is purified to exacting standards. Ultimately, this predictive and validation-oriented mindset de-risks the drug discovery pipeline, reduces reliance on animal testing, and accelerates the journey toward novel and effective therapeutics.

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  • Bioscience Biotechnology Research Communications. In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts.
  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026).
  • ResearchGate. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023).
  • Science Publishing Group. Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. (2024).
  • Synthesis, Spectral Characterization and Biological Screening for Some Benzaldehyde Derived Mannich Bases. (2019).
  • DergiPark. Erratum: Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors Düzeltilmiş: Benzaldehit t.
  • Chemical Engineering Transactions. In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023).
  • PMC. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023).
  • ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2025).
  • ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set).
  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • MDPI. Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. (2021).
  • PMC. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. (2023).
  • arXiv.org. Enhancing Activity Prediction Models in Drug Discovery with the Ability to Understand Human Language.
  • Organic Syntheses Procedure. aldehydes from acid chlorides by modified rosenmund reduction.
  • Taylor & Francis Online. Bioactivity descriptors for in vivo toxicity prediction: now and the future. (2024).
  • Longdom Publishing. Chemoinformatics and its Bioactivity Prediction in Drug Discovery.
  • 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from.
  • PMC. Predicting compound activity from phenotypic profiles and chemical structures. (2023).
  • Santa Cruz Biotechnology. 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde.
  • PrepChem.com. Synthesis of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. (2010).

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Foundational

3-Chloro-4-ethoxy-5-methoxybenzaldehyde: A Strategic Building Block in Medicinal Chemistry

[1] Executive Summary 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (CAS No. 462066-66-6) represents a highly specialized trisubstituted aromatic scaffold used in the optimization of small-molecule therapeutics.[1][2] Distingu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Chloro-4-ethoxy-5-methoxybenzaldehyde (CAS No. 462066-66-6) represents a highly specialized trisubstituted aromatic scaffold used in the optimization of small-molecule therapeutics.[1][2] Distinguished by its specific substitution pattern—a lipophilic ethoxy tail, an electron-donating methoxy group, and a metabolically stable chlorine atom—this compound serves as a critical intermediate for synthesizing phosphodiesterase (PDE) inhibitors, kinase inhibitors, and antimicrobial Schiff bases.[3]

This guide details the technical utility, synthesis, and application of this building block, moving beyond basic catalog data to provide actionable medicinal chemistry insights.

Chemical Profile & Structural Logic[1][3][4]

The Trisubstituted "Privileged Scaffold"

In medicinal chemistry, the 3,4,5-trisubstituted phenyl ring is a "privileged structure," appearing frequently in bioactive molecules (e.g., Mescaline, Trimethoprim, Podophyllotoxin).[3] The specific 3-Cl, 4-OEt, 5-OMe pattern offers distinct advantages over the traditional 3,4,5-trimethoxy motif:

FeatureChemical ConsequenceMedicinal Chemistry Impact
3-Chloro Electron-withdrawing (

= 0.23); Lipophilic (

= 0.[1]71)
Increases metabolic stability by blocking the vulnerable C3 position; acts as a halogen bond donor to backbone carbonyls in protein pockets.[3][4]
4-Ethoxy Steric bulk; Rotational freedomFills hydrophobic pockets more effectively than a methoxy group; modulates solubility and permeability (LogP adjustment).[3][4]
5-Methoxy Electron-donating; H-bond acceptorMaintains electronic density of the ring; serves as a key interaction point for serine/threonine residues in active sites.[1]
Aldehyde Electrophilic centerVersatile handle for diversification via reductive amination, Wittig olefination, or Knoevenagel condensation.[3][4]
Physicochemical Properties[1][2][3][4][5]
  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    [3][4]
  • Molecular Weight: 230.65 g/mol [3][4]

  • Predicted LogP: ~2.4 – 2.8 (Optimal for oral bioavailability/CNS penetration)[3][4]

  • H-Bond Acceptors: 3 (Aldehyde O, Ether O x2)[1]

Synthetic Pathways[5][6]

The synthesis of 3-chloro-4-ethoxy-5-methoxybenzaldehyde is typically achieved via the functionalization of Vanillin derivatives.[1] The most robust industrial route involves the chlorination of vanillin followed by alkylation, or the chlorination of ethyl vanillin.[3][4]

Primary Route: From 5-Chlorovanillin

This route is preferred for its high regioselectivity and cost-effectiveness.[1]

Step 1: Chlorination of Vanillin Reaction of Vanillin with sulfuryl chloride (


) or chlorine gas yields 5-Chlorovanillin  (3-chloro-4-hydroxy-5-methoxybenzaldehyde).[1] The methoxy group directs the chlorine to the ortho position (C5).[3][4]

Step 2: O-Ethylation The 4-hydroxyl group is alkylated using ethyl iodide (


) or diethyl sulfate (

) under basic conditions.[1][3][4]
Visualization of Synthesis Logic

SynthesisPath Vanillin Vanillin (3-methoxy-4-hydroxybenzaldehyde) Chlorovanillin Intermediate: 5-Chlorovanillin (3-Cl, 4-OH, 5-OMe) Vanillin->Chlorovanillin NCS or SO2Cl2 AcOH, RT (Electrophilic Aromatic Subst.) Target TARGET: 3-Chloro-4-ethoxy-5-methoxybenzaldehyde Chlorovanillin->Target EtI, K2CO3 DMF, 60°C (Williamson Ether Synth.)

Figure 1: Step-wise synthesis from commercially available Vanillin.

Experimental Protocols

Protocol A: Synthesis of 5-Chlorovanillin

Note: If 5-chlorovanillin is not purchased, it must be synthesized first.[1]

  • Reagents: Vanillin (15.2 g, 100 mmol), Sodium Hypochlorite (commercial bleach) or Sulfuryl Chloride, Acetic Acid.[3][4]

  • Procedure:

    • Dissolve vanillin in glacial acetic acid (50 mL).

    • Add Sulfuryl Chloride (14.8 g, 110 mmol) dropwise at room temperature over 30 minutes.

    • Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[3][4]

    • Pour mixture into ice water (200 mL). The precipitate is 5-chlorovanillin.[1][3][4]

    • Purification: Recrystallize from ethanol/water.[3][4] Yield ~85%.[3][4]

Protocol B: O-Ethylation to Target

This is the critical step to generate the 4-ethoxy motif.[1]

  • Reagents: 5-Chlorovanillin (18.6 g, 100 mmol), Ethyl Iodide (17.1 g, 110 mmol) or Diethyl Sulfate, Potassium Carbonate (

    
    , 27.6 g, 200 mmol), DMF (100 mL).[3][4]
    
  • Procedure:

    • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

    • Dissolution: Dissolve 5-chlorovanillin in DMF. Add

      
      .
      
    • Addition: Add Ethyl Iodide dropwise via syringe.

    • Reaction: Heat to 60°C for 6–12 hours.

    • Workup: Cool to RT. Pour into ice water (500 mL) to precipitate the product or extract with Ethyl Acetate (3 x 100 mL).

    • Drying: Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.[3][4]
      
    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show aldehyde singlet (~9.8 ppm), aromatic protons (two singlets if 3,4,5-subst), and ethyl quartet/triplet.[3][4]

Medicinal Chemistry Applications

Phosphodiesterase 4 (PDE4) Inhibitors

The 3,4-dialkoxyphenyl pharmacophore is central to PDE4 inhibitors (e.g., Roflumilast, Apremilast).[3]

  • Mechanism: The dialkoxy phenyl ring fits into the hydrophobic Q-pocket of the PDE4 enzyme.[1][3][4]

  • Role of Chlorine: Replacing a methoxy or cyclopropyl group with chlorine (from our building block) often improves metabolic stability against CYP450 oxidation while maintaining the necessary steric fill.[3][4]

Kinase Inhibition (EGFR/VEGFR)

In Quinazoline-based kinase inhibitors (e.g., Gefitinib analogs), the aniline tail often requires specific substitution to tune potency.[3][4]

  • Application: The aldehyde can be converted to an aniline (via oxidation to acid -> Curtius rearrangement, or nitration/reduction pathways) to serve as the "tail" of the inhibitor.[3][4]

  • SAR Insight: The 3-Cl, 4-OEt pattern provides a unique "twist" angle relative to the core scaffold, potentially accessing selectivity pockets not available to the 3,4-dimethoxy analogs.[1]

Antimicrobial Schiff Bases

Reaction of this aldehyde with hydrazides or amines yields Schiff bases/hydrazones.[3][4]

  • Bioactivity: Recent studies suggest these derivatives possess significant antibacterial and antifungal activity, likely by disrupting cell wall synthesis or chelating metal ions essential for bacterial growth.[3][4]

SAR Decision Tree

SAR_Logic Start 3-Chloro-4-ethoxy-5-methoxybenzaldehyde RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Start->RedAmin Oxidation Oxidation to Acid (NaClO2) Start->Oxidation Condensation Knoevenagel/Wittig Start->Condensation BenzylAmine Benzylamine Derivatives (CCR Antagonists / GPCR Ligands) RedAmin->BenzylAmine Targeting CNS/GPCRs BenzoicAcid Benzoic Acid Derivatives (Amide Coupling Precursors) Oxidation->BenzoicAcid Linker for Kinase Inhibitors Styrenes Cinnamic Acid/Styrene Analogs (Antioxidants / UV Absorbers) Condensation->Styrenes Michael Acceptors

Figure 2: Divergent synthesis strategies for library generation.[1]

References

  • ChemicalBook. (2025).[3][4] 3-Chloro-4-ethoxy-5-methoxybenzaldehyde Product Properties and Synthesis. Retrieved from [3]

  • PubChem. (2025).[3][4] 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin) Compound Summary. Retrieved from [3]

  • Google Patents. (2018).[3][4] Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (CN107827722B).[1][3] Retrieved from

  • Matrix Scientific. (2025).[3][4][5] Catalog Entry: 3-Chloro-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [3][5]

  • Sigma-Aldrich. (2025).[1][3][4] 3-Chloro-4-ethoxy-5-methoxybenzoic acid (Oxidation Product).[1][6] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

The following Application Note details the synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde , a tri-substituted aromatic aldehyde utilized as a scaffold in medicinal chemistry (e.g., for PDE4 inhibitor analogs or ant...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note details the synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde , a tri-substituted aromatic aldehyde utilized as a scaffold in medicinal chemistry (e.g., for PDE4 inhibitor analogs or antimicrobial research).

This protocol focuses on the O-alkylation of 5-Chlorovanillin , a commercially available precursor. This route is selected for its high atom economy, safety profile relative to radical chlorination methods, and operational simplicity in a professional laboratory setting.

Introduction & Retrosynthetic Analysis

The target molecule, 3-Chloro-4-ethoxy-5-methoxybenzaldehyde , features a specific substitution pattern on the benzene ring: a chlorine atom at position 3, an ethoxy group at position 4, and a methoxy group at position 5 (relative to the aldehyde at position 1).

Retrosynthetic Logic: Direct chlorination of 3-ethoxy-4-methoxybenzaldehyde often yields mixtures of regioisomers. A more convergent and reliable approach involves the Williamson Ether Synthesis starting from 5-Chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde). 5-Chlorovanillin already possesses the correct chlorine and methoxy regiochemistry; the synthesis is reduced to the selective alkylation of the phenolic hydroxyl group at position 4.

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of iodoethane (Ethyl Iodide) by the phenoxide ion generated from 5-Chlorovanillin using a weak base (Potassium Carbonate) in a polar aprotic solvent (DMF or Acetone).

SynthesisPath Precursor 5-Chlorovanillin (3-Chloro-4-hydroxy-5-methoxybenzaldehyde) Intermediate Transition State: Phenoxide Ion Formation Precursor->Intermediate Deprotonation (Base) Reagents Reagents: Ethyl Iodide (EtI) Potassium Carbonate (K2CO3) Solvent: DMF Reagents->Intermediate Product Target Product: 3-Chloro-4-ethoxy-5-methoxybenzaldehyde Intermediate->Product SN2 Nucleophilic Substitution

Figure 1: Reaction pathway for the O-ethylation of 5-Chlorovanillin.

Safety & Handling (GLP Standards)

WARNING: This protocol involves the use of alkylating agents and organic solvents. It must be performed in a properly functioning chemical fume hood.

ReagentHazard ClassKey Safety Precaution
5-Chlorovanillin IrritantAvoid inhalation of dust; use N95/P100 mask if handling powder outside hood.
Ethyl Iodide Toxic, Irritant, Photosensitivevolatile alkylating agent. Handle in hood. Store over copper wire to stabilize.
DMF (Dimethylformamide) Reprotoxic, HepatotoxicRapidly absorbed through skin. Use Butyl rubber or Silver Shield gloves.
Potassium Carbonate IrritantAvoid dust generation.[1][2]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 5-Chlorovanillin (CAS: 19463-48-0)[3]

    • Ethyl Iodide (CAS: 75-03-6) or Ethyl Bromide (CAS: 74-96-4)

    • Potassium Carbonate (anhydrous, granular)

    • Dimethylformamide (DMF) or Acetone (Reagent Grade)

  • Equipment:

    • Round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Reflux condenser (if using Acetone) or drying tube (if using DMF at RT).

    • Oil bath or heating mantle (with temperature controller).

    • Rotary evaporator.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a 250 mL round-bottom flask with 5-Chlorovanillin (10.0 g, 53.6 mmol).

  • Add anhydrous Potassium Carbonate (11.1 g, 80.4 mmol, 1.5 eq).

  • Add solvent:

    • Option A (DMF): Add 50 mL of dry DMF. This allows the reaction to proceed at room temperature or mild heat (40°C) with faster kinetics.

    • Option B (Acetone): Add 100 mL of dry Acetone. This requires reflux (56°C) but simplifies workup due to volatility.

  • Stir the suspension for 15 minutes to ensure deprotonation of the phenol.

Step 2: Alkylation

  • Add Ethyl Iodide (6.4 mL, 80.4 mmol, 1.5 eq) dropwise to the stirring mixture. Note: Ethyl bromide can be used but requires longer reaction times.

  • Conditions:

    • If using DMF: Stir at 40-50°C for 4-6 hours.

    • If using Acetone: Heat to reflux for 8-12 hours.

  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3). The starting phenol will be more polar (lower Rf) than the product.

Step 3: Workup

  • Quench: Allow the mixture to cool to room temperature.

  • Filtration: Filter off the inorganic solids (excess K2CO3 and KI/KBr byproducts) and wash the filter cake with a small amount of solvent.

  • Extraction (for DMF method):

    • Pour the filtrate into 300 mL of ice-cold water. The product may precipitate as a solid.[4]

    • If oil forms, extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4).

  • Concentration: Filter and concentrate the solvent under reduced pressure (Rotary Evaporator).

Step 4: Purification

  • The crude product is typically obtained as an off-white to pale yellow solid.

  • Recrystallization: Recrystallize from Ethanol/Water or pure Ethanol to obtain high-purity crystals.

  • Yield Expectation: 85-95%.

Characterization Data

To validate the synthesis, the researcher must confirm the structure using NMR and Mass Spectrometry.

TechniqueExpected Signal / FeatureInterpretation
1H NMR (CDCl3)δ ~9.8 ppm (s, 1H)Aldehyde proton (-CHO)
δ ~7.4-7.6 ppm (d, 2H)Aromatic protons (H-2, H-6)
δ ~4.1-4.2 ppm (q, 2H)Methylene of Ethoxy group (-OCH2-)
δ ~3.9 ppm (s, 3H)Methoxy group (-OCH3)
δ ~1.4-1.5 ppm (t, 3H)Methyl of Ethoxy group (-CH3)
IR Spectroscopy ~1690 cm⁻¹C=O stretch (Aldehyde)
Mass Spectrometry m/z ~214/216 (3:1 ratio)Molecular ion [M]+ showing Chlorine isotope pattern

Scientific Rationale & Troubleshooting

  • Choice of Base: Potassium carbonate is preferred over stronger bases (like NaH) because the phenol is sufficiently acidic (pKa ~8-10) to be deprotonated by carbonate in polar solvents. This avoids side reactions like aldol condensation.

  • Solvent Effect: DMF promotes the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion "naked" and more nucleophilic.

  • Troubleshooting Low Yields:

    • Incomplete Reaction: Ensure reagents are anhydrous. Water solvates the nucleophile and hinders the reaction.

    • O-alkylation vs C-alkylation: Under these conditions (weak base, polar aprotic solvent), O-alkylation is highly favored. C-alkylation is rare for this substrate.

References

  • PubChem. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin). National Library of Medicine. Available at: [Link]

  • Google Patents.Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (CN107827722B). (Source for analogous alkylation protocols of benzaldehyde derivatives).
  • Organic Syntheses. Aldehydes from Acid Chlorides by Modified Rosenmund Reduction. (Context on benzaldehyde stability and purification). Available at: [Link]

Sources

Method

Application Notes & Protocols: Strategic Use of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde in the Synthesis of Novel Schiff Bases

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde for the synthesis of advanced Schiff bases...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde for the synthesis of advanced Schiff bases (imines). We delve into the mechanistic underpinnings of Schiff base formation, present detailed and validated experimental protocols, offer in-depth characterization methodologies, and discuss the rationale behind experimental choices. The unique substitution pattern of this aldehyde—featuring an electron-withdrawing chloro group and two electron-donating alkoxy groups—offers a valuable scaffold for creating novel molecular architectures with significant potential in drug development, catalysis, and materials science.[1][2][3]

Introduction: The Strategic Importance of Substituted Benzaldehydes in Schiff Base Chemistry

Schiff bases, compounds containing an azomethine or imine (-C=N-) group, are cornerstones of modern chemistry. First reported by Hugo Schiff in 1864, these molecules are formed through the condensation of a primary amine with an aldehyde or ketone.[4][5][6] Their importance stems from their versatile applications as ligands in coordination chemistry, intermediates in organic synthesis, and as pharmacophores in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][3][7][8]

The functionality of a Schiff base is profoundly influenced by the electronic and steric properties of its precursors. 3-Chloro-4-ethoxy-5-methoxybenzaldehyde is a particularly interesting building block. Its aromatic ring is decorated with three distinct substituents:

  • Chloro Group (C3): An electron-withdrawing group that increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine.

  • Ethoxy (C4) & Methoxy (C5) Groups: Electron-donating groups that can influence the electronic properties of the resulting imine and its potential to coordinate with metal ions.

This specific substitution pattern provides a unique electronic environment, making Schiff bases derived from it prime candidates for targeted applications.

Mechanistic Pathway of Schiff Base Formation

The formation of a Schiff base is a reversible, two-step process typically catalyzed by acid or base.[4][5] Understanding this mechanism is critical for optimizing reaction conditions.

Step 1: Formation of the Carbinolamine Intermediate The reaction initiates with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This step is often the rate-limiting step in neutral or basic conditions and results in a tetrahedral intermediate known as a carbinolamine.[5][9][10]

Step 2: Dehydration to the Imine Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of the carbon-nitrogen double bond yields the final Schiff base.[9][10] This dehydration step is typically the rate-determining step in acidic media.

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols for Synthesis

This section provides two detailed protocols for the synthesis of a representative Schiff base from 3-Chloro-4-ethoxy-5-methoxybenzaldehyde and a primary amine (e.g., 4-aminophenol).

Protocol 1: Conventional Synthesis via Reflux

This classic method is robust and widely applicable. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its suitable boiling point for reflux.[11] A catalytic amount of acetic acid is added to facilitate the dehydration of the carbinolamine intermediate.[12]

Materials and Reagents:

  • 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

  • 4-Aminophenol (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Beakers, Buchner funnel, filter paper

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (e.g., 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • In a separate beaker, dissolve an equimolar amount of the primary amine (e.g., 4-aminophenol, 10 mmol) in 20 mL of absolute ethanol. Gentle warming may be required.

  • Add the amine solution to the aldehyde solution in the flask with continuous stirring.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to act as a catalyst.[13]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a stirring hotplate.

  • Maintain the reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 50-60°C.

  • Determine the yield and melting point, and proceed with characterization.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a green chemistry approach, often leading to significantly reduced reaction times and higher yields compared to conventional heating.[14]

Materials and Reagents:

  • Same as Protocol 1

  • Microwave synthesis reactor with a suitable vessel

Step-by-Step Procedure:

  • In a microwave synthesis vessel, combine 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (e.g., 5 mmol), an equimolar amount of the primary amine (5 mmol), and 15 mL of ethanol.

  • Add 2 drops of glacial acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100°C) for 5-15 minutes.

  • After irradiation, cool the vessel to room temperature. A solid product should precipitate.

  • Work up the product as described in steps 8-12 of Protocol 1.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization weigh Weigh Aldehyde & Amine dissolve Dissolve in Solvent (e.g., Ethanol) weigh->dissolve mix Combine Solutions dissolve->mix add_cat Add Catalyst (e.g., Acetic Acid) mix->add_cat react React (Reflux or Microwave) add_cat->react monitor Monitor with TLC react->monitor cool Cool to Precipitate monitor->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry yield Calculate Yield & MP dry->yield ftir FT-IR Spectroscopy nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry

Caption: General experimental workflow for Schiff base synthesis.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the successful formation of the Schiff base and to verify its purity. The key transformation to observe is the disappearance of the aldehyde C=O and amine N-H signals and the appearance of the imine C=N signal.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a Schiff base formed from 3-Chloro-4-ethoxy-5-methoxybenzaldehyde.

Technique Functional Group Expected Signal / Chemical Shift Rationale for Confirmation
FT-IR Aldehyde C=ODisappearance of strong peak at ~1700 cm⁻¹Confirms consumption of the starting aldehyde.[13]
Amine N-HDisappearance of peaks at ~3300-3400 cm⁻¹Confirms consumption of the primary amine.
Imine C=N Appearance of a medium-strong peak at ~1600-1630 cm⁻¹ Definitive evidence of Schiff base formation. [15][16]
¹H NMR Aldehyde -CHODisappearance of singlet at δ ~9.8-10.0 ppmConfirms consumption of the aldehyde.[13]
Amine -NH₂Disappearance of broad singletConfirms consumption of the amine.
Azomethine -CH=N- Appearance of a singlet at δ ~8.3-8.9 ppm Diagnostic proton signal for the imine. [16][17]
¹³C NMR Aldehyde C=ODisappearance of signal at δ ~190 ppmConfirms consumption of the aldehyde.
Azomethine C=N Appearance of a signal at δ ~158-165 ppm Diagnostic carbon signal for the imine. [16]

Applications and Future Directions

Schiff bases are versatile pharmacophores and ligands.[1][4] Those derived from 3-Chloro-4-ethoxy-5-methoxybenzaldehyde are promising candidates for several fields:

  • Medicinal Chemistry: The unique electronic profile can be exploited to design novel agents with enhanced antimicrobial, antifungal, or anticancer activities.[7][8] The chlorine and alkoxy groups can modulate lipophilicity and hydrogen bonding potential, which are critical for drug-receptor interactions.

  • Coordination Chemistry and Catalysis: The imine nitrogen and potentially an adjacent donor atom from the amine precursor can act as excellent coordination sites for transition metal ions.[2][18] The resulting metal complexes have significant potential as catalysts in various organic transformations, contributing to the field of green chemistry.[2][19]

  • Material Science: The conjugated system of the Schiff base can impart interesting photophysical properties, making them suitable for applications in dyes, pigments, and chemosensors.[4]

References

  • Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review. ER Publications. [Link]

  • Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. JETIR. [Link]

  • Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. [Link]

  • Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Journal of Basic & Applied Sciences. [Link]

  • What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?. ResearchGate. [Link]

  • Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. ResearchGate. [Link]

  • Efficient imine synthesis using an eco-friendly solvent. American Chemical Society. [Link]

  • An Efficient Catalyst for the Synthesis of Schiff Bases. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]

  • Synthesis of Schiff Base Complexes and Study their Applications as Catalysts for Esterification of Acetic Acid. Iraqi Journal of Science. [Link]

  • Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED FROM BENZALDEHYDE WITH O-PHENYLENEDIAMINE AND 1,3-DIAMINOPROPANE AND THEIR Ni(II), Cu(II), Zn(II) AND Co(II) COMPLEXES. Universiti Teknologi MARA Institutional Repository. [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University. [Link]

  • Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3-Aminophenol and Substituted Benzaldehydes. ResearchGate. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]

  • Schiff base - Wikipedia. Wikipedia. [Link]

  • Synthesis of Silicon Containing Benzaldehydes and Conversion to Schiff's Bases. Heteroatom Chemistry. [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. Dergipark. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR. [Link]

  • Synthesis and characterization of Schiff base and its complexes with Cu2+ and Co2+. IJNRD. [Link]

  • Mechanisms of imine formation in organic solvents. Organic & Biomolecular Chemistry. [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society. [Link]

  • 3-Chloro-4-methoxybenzaldehyde. PubChem. [Link]

  • Theoretical Study of the Schiff Base Formation Between Para-Substituented Aniline and Thiophene-2-Carbaldehyde. Journal of Applicable Chemistry. [Link]

  • Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Journal of Chemical Sciences. [Link]

  • 3-CHLORO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 19463-48-0. Matrix Fine Chemicals. [Link]

  • 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. PubChem. [Link]

  • Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Borneo Journal of Pharmacy. [Link]

  • Synthesis of triazine based dialdehyde Schiff’s base – new templates for Molecular Imprinting and study of their structural and photophysical properties. Arabian Journal of Chemistry. [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde Derivatives

Executive Summary & Scientific Rationale The hydrogenation of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde presents a classic chemoselectivity challenge in organic synthesis: the "Selectivity Cliff." The objective is to reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The hydrogenation of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde presents a classic chemoselectivity challenge in organic synthesis: the "Selectivity Cliff." The objective is to reduce the carbonyl functionality (aldehyde to alcohol or imine to amine) while thermodynamically preserving the aryl chloride bond.

Standard hydrogenation catalysts (e.g., Pd/C) are notorious for facilitating hydrodehalogenation (hydrogenolysis) of aryl chlorides, particularly in electron-rich rings, leading to the formation of the des-chloro impurity (4-ethoxy-3-methoxybenzyl derivatives). This impurity is often inseparable by standard crystallization or flash chromatography due to near-identical polarity.

This guide details the Platinum-Sulfided (Pt(S)/C) and Ruthenium (Ru/C) protocols, which serve as the industry "Golden Standard" for decoupling carbonyl reduction from aryl halide cleavage.

Mechanistic Insight: The Selectivity Landscape

To control the reaction, one must understand the competitive catalytic cycles. Palladium (Pd) inserts readily into Ar-Cl bonds via oxidative addition. Platinum (Pt), especially when modified with sulfur (sulfided), exhibits a much higher activation energy barrier for this insertion, effectively "ignoring" the halogen while retaining activity toward the


-systems of carbonyls and imines.
DOT Diagram 1: Competitive Reaction Pathways

ReactionPathways Figure 1: Chemoselectivity Divergence in Catalytic Hydrogenation Substrate 3-Chloro-4-ethoxy- 5-methoxybenzaldehyde Intermediate Adsorbed Species (Catalyst Surface) Substrate->Intermediate Adsorption DesiredProduct TARGET: Benzyl Alcohol/Amine (Cl Retained) Intermediate->DesiredProduct Path A: Carbonyl Reduction (Pt/C, Ru/C) Impurity IMPURITY: Des-chloro Analog (Hydrogenolysis) Intermediate->Impurity Path B: Oxidative Addition into C-Cl (Pd/C, High Temp)

Critical Process Parameters (CPP)

The following parameters are optimized to maximize the ratio of Path A (Reduction) to Path B (Dechlorination).

ParameterRecommended RangeScientific Justification
Catalyst 5% Pt(S)/C (Sulfided)Sulfur poisons the high-energy sites responsible for C-Cl bond cleavage.
Alternative Catalyst 5% Ru/C High chemoselectivity for carbonyls; minimal interaction with aryl halides.
Pressure 3 – 10 bar Moderate pressure favors carbonyl saturation without forcing hydrogenolysis.
Temperature 20°C – 40°C High T (>50°C) exponentially increases the rate of C-Cl cleavage.
Solvent THF, Toluene, or EtOH Avoid MeOH if acetal formation is observed. Non-polar solvents often suppress dehalogenation.
Additives Thiophene (if using non-sulfided Pt) In situ poisoning of the catalyst to mimic sulfided grades.

Protocol A: Selective Reduction to Benzyl Alcohol

This protocol yields 3-Chloro-4-ethoxy-5-methoxybenzyl alcohol.

Materials
  • Substrate: 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (1.0 equiv)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load: 2-5 wt% relative to substrate.

  • Solvent: Tetrahydrofuran (THF) or Ethanol (anhydrous).

  • Hydrogen Source: H2 gas (balloon or autoclave).[1]

Step-by-Step Methodology
  • Preparation: In a clean autoclave or pressure-rated hydrogenation flask, dissolve the aldehyde in THF (concentration: 0.1 – 0.2 M).

    • Note: If the aldehyde contains trace acids, neutralize with 1% NaHCO3 wash prior to use, as acid accelerates dehalogenation.

  • Catalyst Charge: Add 5% Pt(S)/C (3 wt% of substrate mass).

    • Safety: Add the catalyst as a water-wet paste or under an inert blanket (N2/Ar) to prevent ignition of solvent vapors.

  • Purge: Seal the reactor. Purge with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Pressurize to 5 bar (70 psi) H2. Stir vigorously (800+ rpm) at 25°C .

    • Monitoring: Check HPLC at 2 hours. Look for the disappearance of the aldehyde peak (approx. RT 4.5 min) and appearance of alcohol (approx. RT 3.8 min). Monitor specifically for the des-chloro impurity (shifts to lower retention time).

  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Wash the pad with THF.

    • Concentrate the filtrate under reduced pressure (<40°C).

  • Validation: 1H NMR should show the methylene singlet (~4.6 ppm) and retention of the aromatic proton integration pattern.

Protocol B: Reductive Amination (Synthesis of Benzylamines)

This protocol is for coupling the aldehyde with a primary or secondary amine (e.g., morpholine, methylamine) while retaining the chlorine.

Materials
  • Substrate: 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (1.0 equiv).

  • Amine: 1.1 – 1.2 equiv.

  • Catalyst: 5% Pt/C (sulfided) OR 5% Ru/C.

  • Solvent: Methanol or Ethanol.[2]

  • Additive: Acetic Acid (catalytic, 0.1 equiv) – Optional, only if imine formation is slow.

Experimental Workflow
  • Imine Formation (Pre-step):

    • Mix Aldehyde and Amine in the solvent.[3] Stir for 1-2 hours at RT.

    • Why? Pre-forming the imine ensures the hydrogenation step is reducing the C=N bond, not competing with free aldehyde reduction.

  • Hydrogenation:

    • Add the catalyst (5 wt% loading).

    • Pressurize to 10 bar (145 psi) . Note: Reductive amination often requires higher pressure than simple carbonyl reduction.

    • Heat to 35°C .

  • Troubleshooting Dechlorination:

    • If >1% dechlorination is observed, add Thiophene (0.1 mol% relative to catalyst) to the reaction mixture. This selectively poisons the sites active for hydrogenolysis.

DOT Diagram 2: Experimental Workflow & Decision Tree

Workflow Figure 2: Operational Workflow for Selective Hydrogenation Start Start: 3-Cl-4-OEt-5-OMe-Benzaldehyde TargetCheck Target Product? Start->TargetCheck AlcoholPath Benzyl Alcohol TargetCheck->AlcoholPath AminePath Benzyl Amine TargetCheck->AminePath CatSelect1 Select Catalyst: 5% Pt(S)/C AlcoholPath->CatSelect1 Cond1 Conditions: 5 bar H2, 25°C, THF CatSelect1->Cond1 QC QC Check (HPLC/NMR) Check for De-Cl Impurity Cond1->QC ImineStep Step 1: Imine Formation (1-2h, MeOH) AminePath->ImineStep CatSelect2 Select Catalyst: 5% Pt(S)/C or Ru/C ImineStep->CatSelect2 Cond2 Conditions: 10 bar H2, 35°C CatSelect2->Cond2 Cond2->QC Success Isolate Product QC->Success Purity >98% Fail High De-Cl Observed? Add Thiophene or Lower Temp QC->Fail De-Cl >1% Fail->Cond1 Retry

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate the integrity of the C-Cl bond.

  • HPLC Method: Use a C18 column with a gradient of Water (0.1% H3PO4) / Acetonitrile. The des-chloro impurity is more polar and will typically elute before the chlorinated product.

  • Mass Spectrometry: Monitor the isotope pattern. The product must show the characteristic 3:1 ratio of M and M+2 peaks (Chlorine isotope signature). The impurity will show only the M peak (no M+2 significant intensity).

References

  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. Google Patents (EP0000805A1). (Describes the use of sulfided platinum and thiophene poisons). Link

  • Hydrogenation Catalysts - TCI Chemicals. TCI Chemicals Technical Brochure. (Details the specificity of Pt(S)/C and Ru/C for retaining halogens). Link

  • Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. Heriot-Watt Research Portal.[4] (Discusses chemoselectivity issues in benzaldehyde reduction). Link

  • Method used for preparing high purity 3-chloro-4-methoxybenzylamine. Google Patents (CN105712891A). (Provides context on the synthesis of similar chlorinated benzylamines). Link

  • Syntheses and structures of two benzoyl amides. PubMed Central (PMC). (Structural data on 2-chloro-4-ethoxy-3,5-dimethoxy derivatives). Link

Sources

Method

Scalable production methods for 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

Application Note: Scalable Production of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (CAS 462066-66-6), a critical intermediate in the synthesis of various pharmaceutical active ingredients (APIs), including kinase inhibitors and catechol-O-methyltransferase (COMT) inhibitors.

Unlike laboratory-scale methods that often rely on expensive reagents (e.g., N-chlorosuccinimide) or hazardous solvents (e.g., DMF), this guide focuses on Process Intensification principles suitable for multi-kilogram production. The selected route utilizes 5-Chlorovanillin as the key precursor, exploiting the high regioselectivity of phenol chlorination followed by a Phase Transfer Catalyzed (PTC) alkylation.

Retrosynthetic Analysis & Strategy

The structural core of the target molecule suggests a derivation from Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1] A direct analysis reveals two potential pathways:

  • Route A (Alkylation

    
     Chlorination):  Ethylation of vanillin followed by chlorination.
    
    • Risk: Blocking the phenolic hydroxyl group removes the strong ortho-directing effect required to place the chlorine atom at position 5. Chlorination of 3-methoxy-4-ethoxybenzaldehyde often yields mixtures of 2-chloro and 6-chloro isomers due to the directing competition between the alkoxy groups and the aldehyde.

  • Route B (Chlorination

    
     Alkylation):  Chlorination of vanillin followed by ethylation.
    
    • Advantage:[2][3] The free phenolic hydroxyl group in vanillin strongly directs electrophilic aromatic substitution to the ortho position (position 5). This yields 5-chlorovanillin with high regioselectivity (>95%). Subsequent O-alkylation locks the structure to the target.

Decision: Route B is selected for scale-up due to superior regiocontrol and cost-efficiency.

SynthesisRoute Vanillin Vanillin (Start) Chlorination Step 1: Regioselective Chlorination (SO2Cl2 / Toluene) Vanillin->Chlorination Electrophilic Subst. Intermed 5-Chlorovanillin (Intermediate) Chlorination->Intermed >95% Regioselectivity Ethylation Step 2: O-Ethylation (EtBr / PTC) Intermed->Ethylation Williamson Ether Synthesis Target 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (Target) Ethylation->Target Yield: ~85-90%

Figure 1: Strategic Synthesis Pathway via 5-Chlorovanillin.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chlorovanillin (3-Chloro-4-hydroxy-5-methoxybenzaldehyde)

Rationale: Sulfuryl chloride (


) is chosen over chlorine gas (

) for better stoichiometry control and safety on a pilot scale. Toluene is used as the solvent to allow for easy solvent recovery and crystallization.

Safety Prerequisite:

  • 
     releases HCl and 
    
    
    
    gas. The reactor must be vented to a caustic scrubber (NaOH).
  • Reaction is exothermic; strict temperature control is required.

Protocol:

  • Charge: To a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and scrubber line, charge Vanillin (1.0 eq) and Toluene (5.0 vol) .

  • Dissolution: Stir at 20-25°C until fully dissolved.

  • Addition: Cool the solution to 15°C. Slowly add Sulfuryl Chloride (1.05 eq) dropwise over 2 hours.

    • Critical Parameter: Maintain internal temperature

      
      . Faster addition leads to di-chlorination byproducts.
      
  • Reaction: After addition, warm to 35°C and stir for 3 hours. Monitor by HPLC (Target: Vanillin < 1.0%).

  • Quench: Cool to 10°C. Slowly add Water (3.0 vol) to quench excess reagent.

  • Work-up:

    • Separate phases.[1][4][5] Wash the organic layer with Saturated

      
        (2 x 2 vol) to remove residual acid.
      
    • Wash with Brine (2 vol).

  • Crystallization: Concentrate the toluene layer under vacuum to ~2.5 volumes. Cool to 0-5°C and hold for 4 hours. Filter the resulting precipitate.[3][6][7]

  • Drying: Dry the cake at 50°C under vacuum.

Expected Yield: 85-90% Appearance: White to off-white crystalline solid. Melting Point: 163–167°C.

Step 2: Synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

Rationale: A Phase Transfer Catalysis (PTC) system is employed to avoid dipolar aprotic solvents like DMF, which are difficult to remove and recycle. The Toluene/Water system with Tetra-n-butylammonium bromide (TBAB) is highly scalable.

Protocol:

  • Charge: To the reactor, charge 5-Chlorovanillin (1.0 eq) (from Step 1), Toluene (6.0 vol) , and TBAB (0.05 eq) .

  • Base Addition: Add 30% NaOH solution (2.0 eq) . The mixture will form a biphasic system.[8]

  • Reagent Addition: Heat to 60°C. Add Ethyl Bromide (1.3 eq) via a dropping funnel over 1 hour.

    • Note: Ethyl bromide is volatile (bp 38°C). Use a reflux condenser cooled to -5°C to prevent loss.

  • Reaction: Heat to 80-85°C (mild reflux) and stir vigorously (high shear is crucial for PTC). Hold for 6-8 hours.

  • IPC (In-Process Control): Monitor by HPLC. (Target: 5-Chlorovanillin < 0.5%).

  • Work-up:

    • Cool to 25°C. Separate the aqueous layer (contains NaBr and excess NaOH).

    • Wash the organic layer with Water (3 vol) and 1M HCl (1 vol) to neutralize any residual base.

  • Purification:

    • Option A (Distillation): Solvent swap to isopropanol for crystallization.

    • Option B (Recrystallization): Concentrate toluene to dryness. Recrystallize the crude solid from Ethanol/Water (80:20) .

  • Drying: Dry at 45°C under vacuum.

Expected Yield: 88-92% Purity: >99.0% (HPLC).

Process Safety & Engineering Controls

HazardControl Measure
Exotherm (Step 1) Controlled addition of

; Jacket cooling capacity check; Emergency quench (water) available.
Gas Evolution (Step 1)

and HCl off-gassing must be routed to a packed-bed scrubber circulating 10-15% NaOH.
Ethyl Bromide Volatility Use of glycol-cooled condensers; sealed reactor system; handling in fume hood or closed containment.
Thermal Runaway DSC analysis recommended for the reaction mass at 85°C (Step 2) to determine TMRad (Time to Maximum Rate under adiabatic conditions).

Analytical Data Summary

Table 1: Key Analytical Specifications

Parameter5-Chlorovanillin (Intermediate)Target ProductMethod
Appearance White crystalline powderWhite to pale yellow solidVisual
Melting Point 163 – 167 °C50 – 54 °C (Typical)USP <741>
HPLC Purity > 98.0%> 99.0%C18 Column, ACN/H2O
1H NMR (CDCl3)

9.8 (s, 1H), 7.6 (d, 1H), 7.4 (d, 1H), 6.2 (s, OH), 3.9 (s, OMe)

9.83 (s, 1H), 7.61 (d, 1H), 7.40 (d, 1H), 4.15 (q, 2H), 3.92 (s, 3H), 1.45 (t, 3H)
400 MHz

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Chlorination cluster_1 Step 2: Alkylation R1 Reactor 1 (Toluene + Vanillin) Scrubber Caustic Scrubber (HCl/SO2 Removal) R1->Scrubber Off-gas R2 Reactor 2 (5-Cl-Vanillin + Toluene) R1->R2 Transfer Intermediate Feed1 SO2Cl2 Feed (Controlled Rate) Feed1->R1 Separation Phase Separation (Remove Aqueous) R2->Separation Reagents NaOH + EtBr + TBAB Reagents->R2 Cryst Crystallization (Ethanol/Water) Separation->Cryst Final Final Product Packaged Cryst->Final

Figure 2: Industrial Process Flow for the production of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde.

References

  • Organic Syntheses. (n.d.). General procedures for Rosenmund Reduction and Aldehyde Synthesis. (Contextual reference for benzaldehyde handling). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

The following technical guide serves as a comprehensive resource for the recrystallization of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (CAS: 462066-66-6). This document is structured to function as an autonomous technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive resource for the recrystallization of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (CAS: 462066-66-6). This document is structured to function as an autonomous technical support center, providing decision-making frameworks, troubleshooting protocols, and mechanistic insights for process chemists and researchers.

Product: 3-Chloro-4-ethoxy-5-methoxybenzaldehyde CAS: 462066-66-6 Chemical Class: Halogenated Alkoxybenzaldehyde Application: Pharmaceutical Intermediate (Syringaldehyde derivative analogs)[1][2][3]

Part 1: Solvent Selection Strategy & Solubility Profile

The Physicochemical Landscape

To select the correct solvent, one must understand the molecular interaction forces at play.[2][3] This molecule possesses three distinct regions affecting solubility:

  • The Benzaldehyde Core: Provides moderate polarity and π-π stacking potential.[1][2][3]

  • The Alkoxy Groups (4-OEt, 5-OMe): Lipophilic ethers that increase solubility in organic solvents (esters, chlorinated hydrocarbons) while reducing water solubility.[1][2][3]

  • The Chlorine Substituent (3-Cl): Increases lipophilicity and molecular weight compared to non-halogenated analogs, often raising the melting point and decreasing solubility in highly polar protic solvents.[1][2][3]

Recommended Solvent Systems

Based on structural analogs (e.g., 3,4,5-trimethoxybenzaldehyde and 5-chlorovanillin derivatives), the following solvent systems are prioritized.

System Type Solvent A (Dissolver) Solvent B (Anti-solvent) Ratio (v/v) Suitability Key Mechanism
Primary (Binary) Ethanol (95% or Absolute) Water 5:1 to 10:1High "Salting out" effect; high thermal gradient solubility.[1][2][3] Best for removing inorganic salts.[2]
Secondary (Binary) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4High Excellent for removing non-polar impurities.[1][2][3] Avoids hydrolysis risks.[1][2][3]
Alternative (Single) Cyclohexane N/AN/AMedium Good for highly lipophilic samples; often yields needle-like crystals.[2][3] Requires high purity input.[2]
Cleanup (Single) Isopropanol (IPA) N/AN/AMedium Slower evaporation rate promotes larger crystal growth.[2][3]

Critical Note: Avoid Methanol if the compound contains trace acid impurities, as acetal formation can occur over prolonged heating.[2] Ethanol is preferred due to its slightly lower polarity and better handling of the ethoxy group's lipophilicity.[2]

Part 2: Step-by-Step Recrystallization Protocols

Protocol A: The Ethanol/Water Displacement Method (Standard)

Best for: General purification and removal of polar/inorganic contaminants.[2][3]

  • Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (5 mL per gram of solid).[2] Heat to reflux (approx. 78°C) with magnetic stirring.[1][2]

  • Saturation: If solid remains, add Ethanol in 1 mL increments until fully dissolved. Do not add excess solvent.[2]

  • Filtration (Optional): If insoluble particles (e.g., inorganic salts) are visible, perform a hot filtration through a pre-warmed glass frit or fluted filter paper.[2][3]

  • Nucleation: Remove from heat. While the solution is still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[2][3]

  • Clarification: Add a few drops of hot Ethanol to re-dissolve the turbidity (making the solution clear again).[2]

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock). Once ambient, move to a 4°C fridge for 2–4 hours.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol/Water (1:1 mixture).

Protocol B: The EtOAc/Heptane Layering Method

Best for: Removing oily impurities or when the compound is "oiling out" in alcohols.[2][3]

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate .[2][3]

  • Anti-solvent Addition: Remove from heat. Slowly pour n-Heptane down the side of the flask to create a layer, or add dropwise with stirring until the saturation point is reached.

  • Seeding: If available, add a seed crystal of pure product.

  • Growth: Cover and let stand undisturbed.[2] The slow diffusion of heptane into the EtOAc layer will force the product out of solution as defined crystals.[2]

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated (the "oiling out" point).[2][3] Fix:

  • Temperature Control: Your cooling ramp is too fast. Re-heat to dissolve the oil. Allow the solution to cool very slowly (wrap the flask in foil or a towel).

  • Solvent Switch: Switch to Protocol B (EtOAc/Heptane) . Oils are often more soluble in EtOAc, allowing the crystal lattice to form before the liquid phase separates.[3]

  • Seeding: Vigorously scratch the inner wall of the flask with a glass rod at the oil-solvent interface to induce nucleation.[2][3][4]

Q2: The crystals are colored (yellow/brown), but the product should be white/pale.

Diagnosis: Presence of oxidation byproducts (quinones) or conjugated impurities.[2][3] Fix:

  • Activated Carbon: During the hot dissolution step (Protocol A, Step 2), add Activated Charcoal (1-2% by weight).[2][3] Stir at reflux for 5 minutes, then perform a hot filtration immediately to remove the carbon.

  • Chemical Wash: Before recrystallization, dissolve the crude in EtOAc and wash with 10% Sodium Bisulfite (removes aldehydes/oxidants) or weak acid/base washes depending on the specific impurity profile.[2][3]

Q3: I have low recovery yield (<50%). Where did it go?

Diagnosis: The compound is too soluble in the chosen solvent at cold temperatures, or too much solvent was used.[2][3] Fix:

  • Concentration: Rotovap the mother liquor (filtrate) down to 20% of its volume and induce a "second crop" of crystals.[2]

  • Solvent Ratio: Increase the proportion of Anti-solvent (Water or Heptane) in the next run.[2][3]

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting the purification method based on the nature of the crude material.

Recrystallization_Workflow Start Start: Crude 3-Chloro-4-ethoxy- 5-methoxybenzaldehyde Check_State Analyze Crude State Start->Check_State Oily Oily / Sticky Solid Check_State->Oily Viscous Powder Crystalline / Powder Check_State->Powder Solid Protocol_B PROTOCOL B: EtOAc / Heptane (Anti-Solvent) Oily->Protocol_B Prevents Oiling Out Impurity_Check Check Impurity Profile (TLC/LC-MS) Powder->Impurity_Check Polar_Imp Polar/Salts Present Impurity_Check->Polar_Imp NonPolar_Imp Non-Polar/Oils Present Impurity_Check->NonPolar_Imp Protocol_A PROTOCOL A: Ethanol / Water (Thermal Gradient) Polar_Imp->Protocol_A NonPolar_Imp->Protocol_B Carbon_Treat Activated Carbon Treatment Required Protocol_A->Carbon_Treat If Colored Protocol_B->Carbon_Treat If Colored

Caption: Decision tree for solvent selection based on physical state and impurity profile of the crude aldehyde.

Part 5: References

  • BenchChem. (2025).[1][2][4][5] Purification of 3,4,5-Trimethoxybenzaldehyde: Standard Protocols. Retrieved from [2][3]

  • Organic Syntheses. (1951).[2] 3,4,5-Trimethoxybenzaldehyde via Rosenmund Reduction.[2][6] Organic Syntheses, Coll.[2][6] Vol. 4, p.903.[2][3] Retrieved from [3]

  • PubChem. (2025).[2] 3-Chloro-4-methoxybenzaldehyde Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [2]

  • PrepChem. (2024).[2] Synthesis of 3-ethoxy-4-methoxybenzaldehyde.[1][2][5] Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Solubility Parameters for Substituted Benzaldehydes. Retrieved from [2][3]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde in Aqueous Media

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-4-ethoxy-5-methoxybenzaldehyde. This resource provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-4-ethoxy-5-methoxybenzaldehyde. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility challenges encountered when formulating this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to achieve stable and effective solutions for your experiments.

Understanding the Challenge: Physicochemical Properties

Table 1: Physicochemical Properties of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPNotes
3-Chloro-4-ethoxy-5-methoxybenzaldehydeC10H11ClO3214.64~2.5-3.0 (Estimated)The target compound, expected to be poorly water-soluble.
5-Chlorovanillin (3-Chloro-4-hydroxy-5-methoxybenzaldehyde)C8H7ClO3186.591.6The hydroxyl group slightly increases polarity compared to the target compound.[2]
3-Chloro-4-methoxybenzaldehydeC8H7ClO2170.592.2Lacks the ethoxy group, providing a baseline for comparison.[3]
Vanillin (4-hydroxy-3-methoxybenzaldehyde)C8H8O3152.151.21Highly soluble in polar solvents due to the hydroxyl group.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address potential issues you may encounter.

Q1: I've added 3-Chloro-4-ethoxy-5-methoxybenzaldehyde to my aqueous buffer, but it's not dissolving. What are my primary options?

A1: This is a common observation due to the compound's hydrophobic nature. Your primary strategies for enhancing solubility include the use of co-solvents, surfactants, or cyclodextrins. The choice of method will depend on the downstream application and acceptable excipients.

Troubleshooting Workflow for Initial Dissolution Failure:

G start Insoluble Compound in Aqueous Buffer cosolvent Option 1: Co-solvent Addition start->cosolvent surfactant Option 2: Surfactant Micellization start->surfactant cyclodextrin Option 3: Cyclodextrin Encapsulation start->cyclodextrin end Homogeneous Aqueous Solution cosolvent->end surfactant->end cyclodextrin->end

Caption: Initial strategies for solubilizing the compound.

Q2: How do I select and use a co-solvent to dissolve my compound?

A2: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of non-polar solutes. Common choices for pharmaceutical and research applications include ethanol, propylene glycol, and polyethylene glycol (PEG).

Protocol for Co-solvent Solubilization:

  • Selection: Choose a co-solvent that is compatible with your experimental system. Ethanol is a good starting point for many applications.

  • Stock Solution Preparation: Dissolve the 3-Chloro-4-ethoxy-5-methoxybenzaldehyde in the minimum required volume of your chosen co-solvent (e.g., ethanol) to create a concentrated stock solution.

  • Titration: Slowly add the stock solution dropwise to your vigorously stirred aqueous buffer.

  • Observation: Monitor for any signs of precipitation. If the solution remains clear, you have successfully created a stable aqueous solution. If precipitation occurs, you may need to increase the percentage of co-solvent in your final solution.

Table 2: Common Co-solvents for Aromatic Aldehydes

Co-solventTypical Starting Concentration (% v/v)AdvantagesConsiderations
Ethanol5-20%Widely available, effective for many organic compounds.Can affect protein structure and enzyme activity at higher concentrations.
Propylene Glycol10-30%Low volatility, good solubilizing power.Higher viscosity than ethanol.
PEG 300/40010-40%Low toxicity, good for in-vivo studies.Can be viscous and may interfere with some assays.
Dimethyl Sulfoxide (DMSO)<1%Excellent solubilizing power for very hydrophobic compounds.Can have biological effects and may not be suitable for all applications.
Q3: What are surfactants, and how can they help with solubility?

A3: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails form a core that can encapsulate poorly water-soluble compounds, effectively dispersing them in the aqueous phase.

Mechanism of Surfactant Solubilization:

G cluster_0 Below CMC cluster_1 Above CMC Surfactant Monomers Surfactant Monomers Micelle Micelle Surfactant Monomers->Micelle Self-Assembly Insoluble Compound 3-Chloro-4-ethoxy-5- methoxybenzaldehyde (Insoluble) Solubilized Compound Compound in Micellar Core (Solubilized) Insoluble Compound->Solubilized Compound Encapsulation

Caption: Micellar solubilization of a hydrophobic compound.

Protocol for Surfactant-Mediated Solubilization:

  • Selection: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL) are often preferred for their biocompatibility and low potential for irritation[5].

  • Preparation: Prepare an aqueous solution of the chosen surfactant at a concentration above its CMC.

  • Addition of Compound: Add the powdered 3-Chloro-4-ethoxy-5-methoxybenzaldehyde directly to the surfactant solution.

  • Energy Input: Use sonication or gentle heating with stirring to facilitate the encapsulation of the compound within the micelles.

Q4: Can cyclodextrins be used, and how do they work?

A4: Yes, cyclodextrins are a viable and widely used option. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes by encapsulating the hydrophobic "guest" molecule (in this case, 3-Chloro-4-ethoxy-5-methoxybenzaldehyde) within their cavity. This complex is then readily soluble in water.

Protocol for Cyclodextrin Inclusion Complex Formation:

  • Selection: β-Cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often provides better solubility and lower toxicity.

  • Preparation (Co-precipitation Method):

    • Dissolve the cyclodextrin in water, gently heating if necessary.

    • Dissolve the 3-Chloro-4-ethoxy-5-methoxybenzaldehyde in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the aldehyde solution to the aqueous cyclodextrin solution with vigorous stirring.

    • Continue stirring for several hours to allow for complex formation.

    • Remove the organic solvent under reduced pressure or by evaporation.

    • The resulting aqueous solution can be used directly, or the complex can be isolated as a solid by freeze-drying[6][7].

Q5: My compound has a phenolic hydroxyl group in a similar structure (5-Chlorovanillin). Does pH affect its solubility, and could this apply to my compound?

A5: For compounds with ionizable groups like a phenolic hydroxyl, pH can significantly impact solubility. Phenolic compounds are weakly acidic. At a pH above their pKa, the hydroxyl group deprotonates to form a more polar phenolate anion, which is significantly more soluble in water. While 3-Chloro-4-ethoxy-5-methoxybenzaldehyde itself does not have a phenolic hydroxyl group, if you are working with a related compound that does (like 5-Chlorovanillin), adjusting the pH can be a powerful solubilization tool.

Important Considerations for pH Adjustment:

  • Stability: Be aware that some phenolic compounds can be unstable at high pH, especially in the presence of oxygen, leading to degradation[8].

  • Experimental Compatibility: Ensure that the required pH for solubilization is compatible with your downstream experimental conditions.

Stability and Quantification

Q6: How can I assess the stability of my solubilized 3-Chloro-4-ethoxy-5-methoxybenzaldehyde solution?

A6: Aromatic aldehydes can be susceptible to oxidation and other degradation pathways in aqueous solutions. To assess stability:

  • Visual Inspection: Regularly check for any signs of precipitation, color change, or turbidity.

  • Analytical Quantification: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry to monitor the concentration of the compound over time. A decrease in concentration indicates degradation.

General HPLC Method for Aromatic Aldehydes:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used[5][9][10].

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 250-350 nm for substituted benzaldehydes)[11][12].

UV-Vis Spectrophotometry:

  • Determine the wavelength of maximum absorbance (λmax) for the compound in your chosen solvent system.

  • Create a calibration curve using standards of known concentrations.

  • Measure the absorbance of your experimental samples to determine the compound's concentration.

References

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]

  • Vanillin - Solubility of Things. Available at: [Link]

  • The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... ResearchGate. Available at: [Link]

  • Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. Available at: [Link]

  • The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M),... ResearchGate. Available at: [Link]

  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available at: [Link]

  • THE REACTION BETWEEN ACID HALIDES AND ALDEHYDES. I. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Available at: [Link]

  • 5-chlorovanillin | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Semantic Scholar. Available at: [Link]

  • Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products. Available at: [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available at: [Link]

  • Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. Available at: [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. Available at: [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • Cyclodextrin inclusion complexes and methods of preparing same. Google Patents.
  • Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. The Royal Society. Available at: [Link]

  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. RSC Publishing. Available at: [Link]

  • Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciSpace. Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. RWTH Publications. Available at: [Link]

  • General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. Available at: [Link]

  • 5-Chlorovanillin. NIST WebBook. Available at: [Link]

  • Surfactant Derived From Stearoyl Chloride and Benzimidazole for Micellar‐Promoted Synthesis of N‐Aryl‐1,8‐dioxo‐decahydroacridines in Water at Room Temperature. PMC. Available at: [Link]

  • Cyclodextrin Inclusion Complex Formation and Solid-State Characterization of the Natural Antioxidants α-Tocopherol and Quercetin. ACS Publications. Available at: [Link]

  • Aromatic imine compounds for use as sulfide scavengers. Google Patents.
  • 3-chloro-4,5-dimethoxybenzaldehyde (C9H9ClO3). PubChem. Available at: [Link]

  • 3-Chloro-4,5-dimethoxybenzaldehyde. AOBChem. Available at: [Link]

  • 3-Chloro-4-methoxybenzaldehyde. PubChem. Available at: [Link]

  • 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. PubChem. Available at: [Link]

  • 3,4,5-Trimethoxybenzaldehyde. Wikipedia. Available at: [Link]

  • Aldehyde-based surfactant and method for treating industrial, commercial, and institutional waste-water. Google Patents.
  • Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. ResearchGate. Available at: [Link]

  • Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy. ResearchGate. Available at: [Link]

  • Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journals. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]

  • 3-CHLORO-4-HYDROXY-5-METHOXYBENZALDEHYDE. Matrix Fine Chemicals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Purification of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

Welcome to the technical support center for the large-scale purification of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale purification of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the isolation of this key intermediate. Here, we will address common challenges and provide robust, validated protocols to ensure the highest purity and yield in your large-scale operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde?

A1: The primary impurities often stem from the starting materials, side reactions, or degradation of the product. Common contaminants may include:

  • Unreacted starting materials: Such as 5-chlorovanillin or related precursors.[1][2]

  • Over-alkylation or incomplete alkylation products: Resulting in compounds with incorrect ether linkages.

  • Oxidation products: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, especially if exposed to air for prolonged periods at elevated temperatures.[3]

  • Residual solvents and reagents: From the reaction and initial workup steps.

Q2: What are the primary large-scale purification strategies for 3-Chloro-4-ethoxy-5-methoxybenzaldehyde?

A2: For large-scale industrial applications, the most viable purification methods are:

  • Recrystallization: This is often the most cost-effective and scalable method.[4][5] The choice of solvent is critical and is determined by the polarity of the compound and its impurities.[6][7][8]

  • Distillation: Given the aldehyde's properties, vacuum distillation can be an effective method for separation from less volatile impurities.[9]

  • Column Chromatography: While highly effective for achieving very high purity, traditional column chromatography can be less economical for very large quantities. However, it is a valuable tool for isolating highly pure material for use as an analytical standard or for subsequent sensitive reactions.[10][11][12]

Q3: How does the structure of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde influence the choice of purification strategy?

A3: The molecule's structure, featuring a polar aldehyde group and moderately polar ether and chloro substituents on an aromatic ring, makes it a polar organic compound. This polarity dictates its solubility in various solvents. A "like dissolves like" approach is a good starting point for solvent selection in recrystallization. The presence of the aldehyde group also necessitates care to avoid oxidative degradation.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale purification of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde.

Issue 1: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.

Potential Causes:

  • High concentration of impurities: Impurities can significantly lower the melting point of the mixture, leading to the formation of an oil rather than a solid.

  • Inappropriate solvent choice: The solvent may be too good a solvent, even at lower temperatures.

  • Cooling rate is too rapid: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.[13]

Solutions:

  • Re-heat and Add More Solvent: Return the oiled-out mixture to the heat source and add a small amount of additional solvent to ensure complete dissolution.[13]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. This encourages the formation of well-defined crystals.[14]

  • Solvent System Modification: If oiling out persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Re-heat to clarify and then cool slowly.[15][16] Common solvent pairs for compounds of similar polarity include ethanol/water or ethyl acetate/hexane.[8]

Issue 2: Poor Recovery After Recrystallization

Symptom: The final yield of purified crystals is significantly lower than expected.

Potential Causes:

  • Excessive solvent used: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[13]

  • Premature crystallization: The compound crystallizes during hot filtration, leading to loss of product.

  • Incomplete crystallization: The solution was not cooled sufficiently to maximize crystal formation.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[14][17]

  • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.

  • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.[17]

  • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and re-cooling to obtain a second crop of crystals.[17] Note that this second crop may be of lower purity.

Issue 3: Product Fails Purity Specifications (e.g., by HPLC or GC)

Symptom: Analytical testing reveals the presence of unacceptable levels of impurities after purification.

Potential Causes:

  • Co-crystallization of impurities: An impurity with similar solubility characteristics to the product may have crystallized along with it.

  • Incomplete removal of colored impurities: Colored impurities may be present that are not efficiently removed by a single recrystallization.

  • Degradation during purification: The product may have degraded due to excessive heat or exposure to air.

Solutions:

  • Multiple Recrystallizations: A second recrystallization step can often significantly improve purity.

  • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[17]

  • Alternative Purification Method: If recrystallization is insufficient, consider employing column chromatography for a higher degree of purification.[10][12] A common mobile phase for substituted benzaldehydes is a mixture of pentane and ethyl acetate.[10]

  • Inert Atmosphere: When heating the solution for extended periods, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde.

Data Summary Table: Recrystallization Solvent Screening
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityPurity Improvement
EthanolHighModerateGoodModerate
IsopropanolHighLowExcellentHigh
Ethyl Acetate/HexaneTunableLowGoodHigh
TolueneHighModerateFairModerate
WaterVery LowInsolubleN/AN/A

This table provides a general guideline. Optimal solvent selection should be confirmed experimentally.

Experimental Protocols

Protocol 1: Large-Scale Recrystallization

Objective: To purify crude 3-Chloro-4-ethoxy-5-methoxybenzaldehyde to >99% purity.

Materials:

  • Crude 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

  • Isopropanol (reagent grade)

  • Activated Charcoal (optional)

  • Large Erlenmeyer flask

  • Heating mantle

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Place the crude 3-Chloro-4-ethoxy-5-methoxybenzaldehyde into a large Erlenmeyer flask.

  • Add a minimal amount of isopropanol to the flask.

  • Gently heat the mixture to reflux with stirring until the solid completely dissolves. Add more isopropanol in small portions if necessary to achieve complete dissolution.[17]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for 5-10 minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal (if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.[4]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[17]

  • Collect the crystals by vacuum filtration using a Buchner funnel.[16]

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the purified crystals under vacuum to a constant weight.

Visual Workflow: Recrystallization Troubleshooting

G start Crude Product in Hot Solvent dissolved Completely Dissolved? start->dissolved add_solvent Add More Hot Solvent dissolved->add_solvent No cool Cool Solution Slowly dissolved->cool Yes add_solvent->start crystals Crystals Form? cool->crystals oiling_out Oiling Out Occurs crystals->oiling_out No filter Filter and Dry Crystals crystals->filter Yes reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent reheat_add_solvent->cool end Pure Product filter->end

Caption: Decision tree for troubleshooting common recrystallization issues.

Protocol 2: Bisulfite Adduct Formation for Aldehyde Purification

For instances where recrystallization is challenging due to stubborn impurities, forming a water-soluble bisulfite adduct can be an effective purification strategy.[11][18]

Objective: To separate the aldehyde from non-aldehyde impurities.

Materials:

  • Crude 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

  • Sodium bisulfite solution (concentrated)

  • Diethyl ether or Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Separatory funnel

Procedure:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add a concentrated solution of sodium bisulfite and shake vigorously. The aldehyde will react to form a water-soluble adduct.[18]

  • Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while organic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining organic impurities.

  • To regenerate the aldehyde, add a saturated solution of sodium bicarbonate to the aqueous layer with stirring until gas evolution ceases. This will reverse the reaction and precipitate the pure aldehyde.[11]

  • Extract the pure aldehyde with fresh diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified 3-Chloro-4-ethoxy-5-methoxybenzaldehyde.

Visual Workflow: Purification Strategy Selection

G start Crude Product purity_check1 Initial Purity Assessment start->purity_check1 recrystallization Recrystallization purity_check1->recrystallization < 95% end Pure Product purity_check1->end > 95% (Acceptable) purity_check2 Purity > 99%? recrystallization->purity_check2 column_chromatography Column Chromatography purity_check2->column_chromatography No (High Purity Needed) bisulfite_extraction Bisulfite Extraction purity_check2->bisulfite_extraction No (Aldehyde-Specific Impurities) purity_check2->end Yes column_chromatography->end bisulfite_extraction->end

Caption: Logic flow for selecting the appropriate purification strategy.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Recrystallization. (n.d.).
  • Picking a recrystallization solvent? : r/chemhelp. (2019, March 7). Reddit.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Solvent Choice. (n.d.). University of York.
  • aldehydes from acid chlorides by modified rosenmund reduction. (n.d.). Organic Syntheses Procedure.
  • Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). Semantic Scholar.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). Benchchem.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications.
  • US9018421B2 - Separation of aromatic aldehydes. (2012, May 3). Google Patents.
  • 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 19463-48-0. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. (2014, August 4). Reddit.
  • 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622. (n.d.). PubChem.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC.
  • Fundamentals of Industrial Crystallization. (2021, August 9). Kerone.
  • Crystallization process guide | industrial use. (n.d.). ANDRITZ.

Sources

Reference Data & Comparative Studies

Validation

Validating the Structure of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde: A Practical Guide Using COSY and HSQC NMR Spectroscopy

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. For molecules like 3-Chloro-4-ethoxy-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. For molecules like 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in drug discovery, precise structural validation is paramount. This guide provides an in-depth, practical walkthrough of how two powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to unequivocally validate its chemical structure. We will move beyond a simple procedural outline, focusing on the underlying principles and the logic that drives experimental design and data interpretation.

The Challenge: Confirming Connectivity in a Substituted Aromatic Ring

The structure of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde presents a specific validation challenge: confirming the precise substitution pattern on the benzene ring. While a 1D ¹H NMR spectrum can provide initial clues about the types of protons present and their immediate electronic environment, it often falls short in definitively establishing which proton is adjacent to which. This is where 2D NMR techniques become indispensable.

Experimental Rationale: Why COSY and HSQC?

COSY (¹H-¹H Correlation Spectroscopy): This homonuclear correlation experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In the context of our target molecule, COSY will be crucial for establishing the connectivity between the protons on the ethoxy group and, most importantly, for confirming the spatial relationship between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbon atoms they are attached to. HSQC is the definitive tool for assigning carbon signals in the ¹³C NMR spectrum, leveraging the well-resolved proton spectrum as a starting point. For 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, HSQC will allow us to unambiguously link each aromatic proton to its corresponding carbon atom, thereby confirming the substitution pattern.

Step-by-Step Experimental Protocol

The following protocol outlines the steps for acquiring high-quality COSY and HSQC data for 3-Chloro-4-ethoxy-5-methoxybenzaldehyde.

1. Sample Preparation:

  • Dissolve approximately 10-15 mg of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde in 0.6 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to obtain optimal resolution and lineshape for the ¹H spectrum.

3. Acquisition of 1D Spectra:

  • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all proton signals.

  • Acquire a 1D ¹³C NMR spectrum to identify the chemical shifts of all carbon signals.

4. COSY Experiment Acquisition:

  • Set up a standard gradient-enhanced COSY (gCOSY) experiment.

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

5. HSQC Experiment Acquisition:

  • Set up a standard gradient-enhanced HSQC experiment.

  • Set the spectral width in the F2 (¹H) dimension to cover all proton signals.

  • Set the spectral width in the F1 (¹³C) dimension to cover the expected range of carbon chemical shifts.

  • Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz, a typical value for aromatic and aliphatic C-H bonds.

Data Interpretation and Structural Validation

The acquired COSY and HSQC spectra are then analyzed to piece together the molecular structure.

Expected ¹H and ¹³C NMR Data:

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (CHO)~9.8~190
Aromatic H-2~7.3~110
Aromatic H-6~7.4~112
Methoxy (OCH₃)~3.9~56
Ethoxy (OCH₂)~4.2~65
Ethoxy (CH₃)~1.5~15
Aromatic C-1-~130
Aromatic C-3 (Cl)-~125
Aromatic C-4 (OEt)-~150
Aromatic C-5 (OMe)-~152

COSY Spectrum Analysis:

The COSY spectrum will reveal key correlations that establish proton-proton connectivities.

  • Ethoxy Group: A cross-peak will be observed between the methylene protons (~4.2 ppm) and the methyl protons (~1.5 ppm) of the ethoxy group, confirming their connectivity.

  • Aromatic Protons: Crucially, no cross-peak is expected between the two aromatic protons (H-2 and H-6). This absence of correlation is a strong indicator that they are not adjacent to each other, which is consistent with the proposed 1,2,3,5-tetrasubstituted pattern.

HSQC Spectrum Analysis:

The HSQC spectrum provides the definitive link between the proton and carbon skeletons.

  • Aromatic Region: A cross-peak will be observed between the aromatic proton at ~7.3 ppm and the carbon at ~110 ppm, assigning this pair to the C-2/H-2 position. Similarly, a cross-peak between the proton at ~7.4 ppm and the carbon at ~112 ppm confirms the C-6/H-6 assignment.

  • Aliphatic Region: Correlations will be seen between the methoxy protons (~3.9 ppm) and the methoxy carbon (~56 ppm), as well as between the ethoxy methylene protons (~4.2 ppm) and the corresponding carbon (~65 ppm), and the ethoxy methyl protons (~1.5 ppm) and its carbon (~15 ppm).

  • Aldehyde Group: A correlation between the aldehyde proton (~9.8 ppm) and the aldehyde carbon (~190 ppm) will also be present.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of information from the 2D NMR experiments to the final validated structure.

COSY_Workflow cluster_cosy COSY Experiment cluster_correlation Observed Correlations cluster_conclusion Structural Inference H_ethoxy_CH2 Ethoxy CH₂ (δ ~4.2) correlation_ethoxy Cross-peak Present H_ethoxy_CH2->correlation_ethoxy H_ethoxy_CH3 Ethoxy CH₃ (δ ~1.5) H_ethoxy_CH3->correlation_ethoxy H_aromatic_2 Aromatic H-2 (δ ~7.3) correlation_aromatic Cross-peak Absent H_aromatic_2->correlation_aromatic H_aromatic_6 Aromatic H-6 (δ ~7.4) H_aromatic_6->correlation_aromatic conclusion_ethoxy CH₂-CH₃ Connectivity Confirmed correlation_ethoxy->conclusion_ethoxy conclusion_aromatic H-2 and H-6 are NOT adjacent correlation_aromatic->conclusion_aromatic

Caption: COSY correlation workflow for 3-Chloro-4-ethoxy-5-methoxybenzaldehyde.

HSQC_Workflow cluster_protons ¹H Signals cluster_carbons ¹³C Signals cluster_structure Validated Structure H_aldehyde Aldehyde H (δ ~9.8) C_aldehyde Aldehyde C (δ ~190) H_aldehyde->C_aldehyde ¹JCH H_aromatic_2 Aromatic H-2 (δ ~7.3) C_aromatic_2 Aromatic C-2 (δ ~110) H_aromatic_2->C_aromatic_2 ¹JCH H_aromatic_6 Aromatic H-6 (δ ~7.4) C_aromatic_6 Aromatic C-6 (δ ~112) H_aromatic_6->C_aromatic_6 ¹JCH H_methoxy Methoxy H (δ ~3.9) C_methoxy Methoxy C (δ ~56) H_methoxy->C_methoxy ¹JCH H_ethoxy_CH2 Ethoxy CH₂ (δ ~4.2) C_ethoxy_CH2 Ethoxy CH₂ (δ ~65) H_ethoxy_CH2->C_ethoxy_CH2 ¹JCH H_ethoxy_CH3 Ethoxy CH₃ (δ ~1.5) C_ethoxy_CH3 Ethoxy CH₃ (δ ~15) H_ethoxy_CH3->C_ethoxy_CH3 ¹JCH structure Definitive C-H Assignments C_aldehyde->structure C_aromatic_2->structure C_aromatic_6->structure C_methoxy->structure C_ethoxy_CH2->structure C_ethoxy_CH3->structure

Comparative

A Comparative Guide to the Analytical Characterization of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Rigorous Analytical Scrutiny In the realm of pharmaceutical development and complex organic synthesis, the unambiguous chara...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Analytical Scrutiny

In the realm of pharmaceutical development and complex organic synthesis, the unambiguous characterization of novel chemical entities is paramount. 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (CAS: 462066-66-6), a substituted aromatic aldehyde, presents a case study in the application of modern analytical techniques to confirm molecular structure and purity. Its multifaceted structure, featuring a chlorinated aromatic ring, ether linkages, and an aldehyde functional group, necessitates a multi-pronged analytical approach for complete characterization. This guide will focus on elemental analysis and mass spectrometry as primary identification techniques, while also comparing their utility against other spectroscopic methods.

Elemental Analysis: The Fundamental Stoichiometric Benchmark

Elemental analysis serves as the foundational quantitative technique to determine the mass percentages of constituent elements in a pure compound. For 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, with a molecular formula of C₁₀H₁₁ClO₃, the theoretical elemental composition provides a critical benchmark for purity assessment.

Theoretical Elemental Composition

The expected elemental percentages are calculated based on the molecular formula and atomic weights of the constituent elements.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01110120.1155.95
HydrogenH1.0081111.0885.17
ChlorineCl35.453135.45316.52
OxygenO15.999347.99722.36
Total 214.649 100.00

Table 1: Theoretical elemental composition of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde.

Experimental Protocol: Combustion Analysis

The determination of carbon, hydrogen, and chlorine content is typically achieved through combustion analysis.

Principle: A small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, and HCl) are passed through a series of traps or detectors to quantify their amounts.

Step-by-Step Methodology:

  • Sample Preparation: A homogenous, dry sample of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion furnace operating at approximately 900-1000 °C. The sample undergoes rapid and complete combustion.

  • Gas Separation and Detection: The combustion products are swept by a carrier gas (typically helium) through a series of columns and detectors.

    • Water is trapped and its quantity determined.

    • Carbon dioxide is subsequently trapped and quantified.

    • Halogens, such as chlorine, are converted to silver halide, which is detected coulometrically, or absorbed and quantified by other means.

  • Calculation: The mass of each element is calculated from the amount of its combustion product, and the elemental percentages are determined relative to the initial sample weight.

Trustworthiness of the Protocol: This method is self-validating through the use of certified reference materials with known elemental compositions, which are analyzed alongside the unknown sample to ensure instrument accuracy and calibration. For publication in reputable journals, experimental values are generally expected to be within ±0.4% of the theoretical values[1].

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, electron ionization (EI) mass spectrometry is a suitable technique for determining the molecular weight and elucidating the fragmentation pattern, which offers structural confirmation.

Predicted Fragmentation Pathway

Aromatic aldehydes are known to exhibit characteristic fragmentation patterns in EI-MS[2][3][4]. The presence of ether linkages also influences the fragmentation cascade[5][6].

fragmentation M [C10H11ClO3]+• m/z = 214/216 (M+•) M_minus_H [M-H]+ m/z = 213/215 M->M_minus_H - •H M_minus_CHO [M-CHO]+ m/z = 185/187 M->M_minus_CHO - •CHO M_minus_C2H5 [M-C2H5]+ m/z = 185/187 M->M_minus_C2H5 - •C2H5 frag2 [C8H8ClO2]+ m/z = 157/159 M_minus_CHO->frag2 rearrangement M_minus_C2H5->frag2 - CO frag1 [C8H6ClO2]+ m/z = 185/187 frag3 [C7H5ClO]+ m/z = 140/142 frag2->frag3 - CH3 frag4 [C6H2Cl]+ m/z = 110/112 frag3->frag4 - CO

Caption: Predicted Electron Ionization fragmentation pathway for 3-Chloro-4-ethoxy-5-methoxybenzaldehyde.

Interpretation of Key Fragments:

  • Molecular Ion (M⁺˙): The presence of a molecular ion peak at m/z 214 is expected, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak at m/z 216 with approximately one-third the intensity of the M⁺˙ peak will be characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). Aromatic aldehydes generally show a prominent molecular ion peak[2].

  • [M-H]⁺: Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aromatic aldehydes, leading to a strong peak at m/z 213/215[3][4].

  • [M-C₂H₅]⁺: Cleavage of the ethyl group from the ethoxy substituent is a likely fragmentation pathway for ethers, resulting in a fragment at m/z 185/187[5].

  • [M-CHO]⁺: Loss of the formyl radical (CHO) can also occur, leading to a fragment at m/z 185/187[4].

  • Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-C₂H₅]⁺ or [M-CHO]⁺ fragments can lead to further daughter ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for analyzing volatile and thermally stable compounds like 3-Chloro-4-ethoxy-5-methoxybenzaldehyde.

Principle: The sample is first vaporized and separated into its components in a gas chromatograph. The separated components then enter the mass spectrometer for ionization, mass analysis, and detection.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate)[7].

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column).

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Comparison with Alternative Analytical Techniques

While elemental analysis and mass spectrometry are powerful tools, a comprehensive characterization often involves corroboration with other spectroscopic methods.

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Quantitative elemental composition (%C, %H, %Cl)Confirms empirical and molecular formula; high precision and accuracy.Requires a pure sample; provides no structural information beyond elemental ratios.
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity; provides structural information through fragmentation.Isomeric compounds may have similar mass spectra; can be destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen frameworkUnparalleled for structural elucidation; non-destructive.Lower sensitivity than MS; requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groupsRapid and non-destructive; provides a characteristic "fingerprint" for the molecule.Provides limited information on the overall molecular structure.

Table 2: Comparison of analytical techniques for the characterization of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide definitive information about the number and connectivity of hydrogen atoms. Key expected signals include a singlet for the aldehydic proton (around 9-10 ppm), quartets and triplets for the ethoxy group, a singlet for the methoxy group, and signals in the aromatic region for the two aromatic protons[8][9].

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon of the aldehyde group (around 190 ppm)[10][11].

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would confirm the presence of key functional groups. A strong absorption band around 1700-1710 cm⁻¹ would be indicative of the C=O stretch of the aromatic aldehyde[12][13]. C-H stretching vibrations for the aldehyde group would appear around 2720 cm⁻¹ and 2820 cm⁻¹[14]. Bands corresponding to the C-O stretching of the ether linkages and C-Cl stretching would also be present.

Conclusion

The comprehensive characterization of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde is best achieved through a synergistic application of multiple analytical techniques. Elemental analysis provides the fundamental stoichiometric verification of the compound's purity and empirical formula. Mass spectrometry confirms the molecular weight and offers invaluable structural insights through predictable fragmentation patterns. When combined with the detailed structural information from NMR spectroscopy and the functional group confirmation from FTIR spectroscopy, a complete and unambiguous identification of the molecule is established. This multi-technique approach embodies the principles of scientific integrity and provides the authoritative data required for research, development, and regulatory purposes.

References

  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Scribd. (n.d.). Aldehyde Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]

  • Desert Research Institute. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • JETIR. (n.d.). Structural and Analytical Studies of o-, and p-substituted nitro benzaldehyde derivatives of Benzilmonoximethiocarbohydrazide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-4-HYDROXY-5-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • California Air Resources Board. (2021, August 23). Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Shriner, R. L., Fuson, R. C., Curtin, D. Y., & Morrill, T. C. (1980). The Systematic Identification of Organic Compounds. John Wiley & Sons.
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  • EOLSS. (n.d.). ELEMENTAL ANALYSIS. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2017, December 26). What are the best resources/databases/websites for analytical chemistry?. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • ACS Publications. (1969). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 91(14), 3779-3784.
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  • PubChem. (n.d.). 3,4,5-Trihydroxybenzaldehyde. Retrieved from [Link]

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  • ResearchGate. (n.d.). The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in.... Retrieved from [Link]

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Validation

Benchmarking Synthetic Routes for 3-Chloro-4-ethoxy-5-methoxybenzaldehyde: A Comparative Guide for Process Development

Introduction 3-Chloro-4-ethoxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its specific substitution pattern makes it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4-ethoxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its specific substitution pattern makes it a valuable intermediate for the synthesis of complex molecular scaffolds, particularly in the development of novel pharmaceutical agents. Structurally, it is an analogue of key intermediates used in the synthesis of important drugs, such as the PDE-4 inhibitor apremilast, highlighting the need for efficient and scalable synthetic access.[1][2]

This guide provides a comprehensive comparison of two primary synthetic strategies for obtaining 3-Chloro-4-ethoxy-5-methoxybenzaldehyde. We will dissect a robust, linear synthesis starting from the widely available and renewable feedstock, vanillin, and contrast it with a convergent approach utilizing the Vilsmeier-Haack reaction. The objective is to furnish researchers, chemists, and drug development professionals with the critical data and procedural insights necessary to select the optimal synthetic route based on criteria such as starting material cost, overall yield, scalability, and process safety.

Route 1: Two-Step Synthesis from Vanillin (Recommended Pathway)

This strategy represents the most classical and arguably the most practical approach. It leverages the low cost and high availability of vanillin (4-hydroxy-3-methoxybenzaldehyde), a byproduct of the paper industry, as the starting material.[3][4] The synthesis proceeds via two sequential, high-yielding steps: electrophilic chlorination followed by a Williamson ether synthesis.

Overall Synthetic Workflow

Vanillin Vanillin Chlorination Step 1: Electrophilic Chlorination Vanillin->Chlorination Chlorovanillin 3-Chloro-4-hydroxy-5- methoxybenzaldehyde (5-Chlorovanillin) Chlorination->Chlorovanillin Ethylation Step 2: Williamson Ether Synthesis Chlorovanillin->Ethylation FinalProduct 3-Chloro-4-ethoxy-5- methoxybenzaldehyde Ethylation->FinalProduct Precursor 1-Chloro-2-ethoxy-3-methoxybenzene (Multi-step Synthesis) Formylation Vilsmeier-Haack Formylation (POCl₃, DMF) Precursor->Formylation Hydrolysis Aqueous Work-up (Hydrolysis) Formylation->Hydrolysis FinalProduct 3-Chloro-4-ethoxy-5- methoxybenzaldehyde Hydrolysis->FinalProduct

Sources

Comparative

Difference in electrophilicity between 3-Chloro-4-ethoxy-5-methoxybenzaldehyde and Vanillin

This guide provides an in-depth technical comparison of the electrophilic reactivity of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (CEMB) versus Vanillin (4-hydroxy-3-methoxybenzaldehyde) . It is designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the electrophilic reactivity of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (CEMB) versus Vanillin (4-hydroxy-3-methoxybenzaldehyde) .

It is designed for medicinal chemists and process engineers selecting intermediates for Schiff base formation, Knoevenagel condensations, or reductive aminations.

3-Chloro-4-ethoxy-5-methoxybenzaldehyde vs. Vanillin

Executive Summary

For drug development applications requiring aldehyde derivatization, 3-Chloro-4-ethoxy-5-methoxybenzaldehyde (CEMB) offers a significantly superior electrophilic profile compared to Vanillin , particularly under basic conditions.

  • Vanillin suffers from "Resonance Deactivation" in basic media due to phenolate formation, effectively shutting down nucleophilic attack at the carbonyl.

  • CEMB retains high reactivity due to the "Protected" 4-ethoxy group and exhibits "Inductive Activation" via the 3-Chlorine substituent.

Bottom Line: Select CEMB if your synthetic pathway involves basic catalysis (e.g., Knoevenagel, Henry reaction) or if you require a more lipophilic, metabolically stable scaffold. Select Vanillin only if the free phenol is required for specific hydrogen-bonding interactions or subsequent O-alkylation.

Structural & Electronic Analysis (The "Why")

The reactivity difference is governed by the competition between Resonance Effects (+M) and Inductive Effects (-I) , quantified below using Hammett Substituent Constants (


).
A. Vanillin: The "Deactivation Switch"

Vanillin possesses a free phenolic hydroxyl group at the para position relative to the aldehyde.

  • Neutral Conditions: The OH group is a strong resonance donor (

    
    ), pushing electron density into the ring and reducing the partial positive charge (
    
    
    
    ) on the carbonyl carbon.
  • Basic Conditions (Critical Failure Point): Most aldehyde condensations require a base. Vanillin deprotonates (

    
    ) to form the phenolate anion . The phenolate is an extremely powerful electron donor (
    
    
    
    ), rendering the aldehyde almost inert to nucleophilic attack.
B. CEMB: The "Activated Electrophile"

CEMB is structurally the ethyl ether of 5-chlorovanillin.

  • 3-Chlorine Activation: The chlorine atom is meta to the aldehyde. Halogens at the meta position exert a dominant Inductive Withdrawal (-I) effect (

    
    ). This pulls electron density away from the ring, destabilizing the system and making the carbonyl carbon more electron-deficient (more electrophilic) .
    
  • 4-Ethoxy Protection: The ethyl group prevents ionization. While the ethoxy group is still a resonance donor (

    
    ), it is weaker than the phenolate anion.
    
  • Net Effect: The electron-withdrawing power of the Chlorine (+0.37) and the 5-Methoxy (+0.12) largely counteracts the donation from the 4-Ethoxy (-0.24). The result is a net

    
     value that is positive (electron-withdrawing), making CEMB more reactive than unsubstituted benzaldehyde.
    
Visualizing the Electronic Conflict

The following diagram illustrates the electronic pathways that dictate reactivity.

ElectronicEffects cluster_Vanillin Vanillin (In Base) cluster_CEMB CEMB (3-Cl-4-OEt-5-OMe) V_OH Phenolate (O-) V_Ring Benzene Ring V_OH->V_Ring Strong +M Donation (High Electron Density) V_CHO Aldehyde (C=O) V_Ring->V_CHO Deactivates Electrophile C_OEt 4-Ethoxy (OEt) C_Ring Benzene Ring C_OEt->C_Ring Moderate +M Donation C_Cl 3-Chlorine (Cl) C_Cl->C_Ring Inductive Withdrawal (-I) (Pulls Density) C_CHO Aldehyde (C=O) C_Ring->C_CHO Activates Electrophile

Figure 1: Comparative electronic flows. Note how the Phenolate in Vanillin floods the ring with electrons (Red), deactivating the aldehyde. In CEMB, the Chlorine (Green) withdraws density, maintaining high electrophilicity.

Experimental Reactivity Benchmarks

The following data summarizes the theoretical and observed reactivity differences in standard aldehyde transformations.

ParameterVanillin (4-OH, 3-OMe)CEMB (3-Cl, 4-OEt, 5-OMe)Impact on Synthesis
Hammett


(Neutral)

(Anionic)

CEMB reacts 10-50x faster in nucleophilic additions.

7.4 (Phenol)N/A (No acidic protons)Vanillin requires acid catalysis; CEMB tolerates base.
LUMO Energy High (Stable)Low (Reactive)CEMB is a "harder" electrophile.
Solubility (Org.) Moderate (Polar)High (Lipophilic)CEMB is easier to extract/purify in DCM/EtOAc.
Knoevenagel Yield < 40% (without protection)> 90% (typical)CEMB allows one-pot synthesis without protection steps.
Experimental Protocol: Competitive Reactivity Assay

To empirically verify the superior electrophilicity of CEMB, we recommend the Knoevenagel Condensation Rate Assay . This protocol measures the rate of conversion to the benzylidene derivative.

Materials
  • Substrate A: Vanillin (1.0 eq)

  • Substrate B: CEMB (1.0 eq)

  • Nucleophile: Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (0.5 M concentration)

Methodology (Step-by-Step)
  • Preparation: Dissolve 1.0 mmol of the aldehyde (Vanillin or CEMB) in 2.0 mL of Ethanol in a reaction vial.

  • Baselines: Take a

    
     aliquot for HPLC/TLC analysis.
    
  • Initiation: Add 1.1 mmol Malononitrile and 0.1 mmol Piperidine. Stir at 25°C.

  • Monitoring:

    • Vanillin: The solution will likely turn yellow immediately (phenolate formation), but product formation will be sluggish.

    • CEMB: The solution will remain pale; precipitation of the condensation product often occurs within minutes.

  • Quantification: Quench aliquots at 5, 15, and 60 minutes into dilute HCl. Analyze via HPLC (UV 254 nm).

Expected Results
  • CEMB: >95% conversion within 15 minutes. The Chlorine atom stabilizes the transition state, and the lack of ionization prevents deactivation.

  • Vanillin: <20% conversion at 15 minutes. The piperidine deprotonates the phenol, forming the unreactive phenolate salt.

Synthetic Implications for Drug Design[1]

When substituting Vanillin with CEMB in a scaffold, consider the following:

  • Metabolic Blocking: The Chlorine at position 3 blocks metabolic hydroxylation at that site, potentially increasing the half-life (

    
    ) of the drug candidate compared to the vanillin analogue.
    
  • Lipophilicity: The Cl and OEt groups significantly increase

    
    , improving membrane permeability.
    
  • Orthogonal Reactivity: Because CEMB lacks a free phenol, it can be used in reactions requiring strong bases (e.g., alkylation of other sites in the molecule) without protecting the benzaldehyde ring first.

Workflow Diagram: Synthesis Strategy

SynthesisWorkflow Start Start: Select Aldehyde Decision Condition Check: Is Base Catalysis Required? Start->Decision RouteA Route A: Vanillin Decision->RouteA No (Acidic/Neutral) RouteB Route B: CEMB Decision->RouteB Yes (Basic) StepA1 Step 1: Protection (Acylation/Benzylation) RouteA->StepA1 StepB1 Step 1: Direct Reaction (Fast kinetics due to Cl activation) RouteB->StepB1 StepA2 Step 2: Reaction (Slow kinetics) StepA1->StepA2 StepA3 Step 3: Deprotection StepA2->StepA3 Result Target Molecule StepA3->Result Low Overall Yield StepB1->Result High Overall Yield

Figure 2: Strategic decision tree. Using CEMB bypasses the protection/deprotection steps required for Vanillin in basic media.

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • PubChem. (2025).[1] 5-Chlorovanillin Compound Summary. National Library of Medicine.

  • Dalessandro, E. V., et al. (2016).[2] Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 6, 57803-57810.[2]

  • BenchChem. (2025).[3][4][5] Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

This guide is structured as an operational field manual for the safe handling, synthesis integration, and disposal of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde .[1][2] It prioritizes technical accuracy and logistical utili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational field manual for the safe handling, synthesis integration, and disposal of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde .[1][2] It prioritizes technical accuracy and logistical utility over generic safety advice.[1][2]

CAS: 56783-30-5 (Verified) Chemical Family: Halogenated Benzaldehyde Derivative Physical State: Solid (Crystalline/Powder) at Room Temperature[1][2]

Executive Safety Summary (Immediate Action Card)

This compound combines the reactivity of an aldehyde with the lipophilicity of a halogenated aromatic ring.[2] While specific REACH dossiers may be sparse for this intermediate, Structure-Activity Relationship (SAR) analysis dictates it be treated as a Skin/Eye Irritant and a potential Respiratory Sensitizer .[1][2]

ParameterCritical Specification
Primary Hazard Irritant (H315, H319, H335) .[1][2] Potential sensitizer due to the chloro-moiety.[1][2]
Glove Material Nitrile (0.11 mm) for solid handling.[1][2] Laminate (Silver Shield) if dissolved in halogenated solvents (DCM/CHCl₃).[1][2]
Respiratory N95/P100 for weighing solids; Fume Hood mandatory for all solution work.[1][2]
Storage 2-8°C under Inert Gas (Argon/N₂) . Benzaldehydes oxidize to benzoic acids upon air exposure.[1][2]
Waste Stream Halogenated Organic Waste .[1][2] Do NOT mix with non-halogenated solvents.[1][2]
Incompatibility Strong oxidizing agents, strong bases, reducing agents.[1][2]

Personal Protective Equipment (PPE) Matrix

A. Respiratory Protection[1][2][3][4]
  • Solid State (Weighing/Aliquot): Benzaldehyde derivatives often present as fine, static-prone powders.[1][2] Inhalation can cause upper respiratory tract irritation (coughing, wheezing).[1][2]

    • Requirement: Work inside a Chemical Fume Hood . If weighing on an open bench is unavoidable (not recommended), a Fit-Tested N95 or P100 respirator is the absolute minimum.[1][2]

  • Solution State (Reaction/Work-up): The vapor pressure of substituted benzaldehydes increases in solution.[1][2]

    • Requirement:Fume Hood Only . Face velocity should be verified >0.5 m/s.[1][2]

B. Dermal Protection (Glove Selection Logic)

The "Chloro" and "Ethoxy" groups increase the lipophilicity of this molecule, aiding skin absorption.[1][2]

  • Standard Handling (Solid): Disposable Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection against the solid.[1][2]

  • Solution Handling (The "Solvent Effect"):

    • Scenario A (Methanol/Ethanol/Ethyl Acetate): Nitrile gloves are sufficient.[1][2]

    • Scenario B (DCM/Chloroform): This compound is frequently dissolved in halogenated solvents for synthesis.[1][2] Nitrile degrades in <5 minutes in DCM.[1][2] You must use PVA (Polyvinyl alcohol) or Laminate (Silver Shield/North) gloves, or employ a "Double-Glove" technique (Nitrile over Laminate) for dexterity.[1][2]

C. Ocular Protection[1][2][3]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 or EN 166) are superior to safety glasses.[1][2] Crystalline fines can bypass side shields of standard glasses during static discharge.[1][2]

Operational Protocols & Workflows

Protocol A: Weighing & Solubilization
  • The Static Hazard: Substituted benzaldehydes are often "fluffy" solids that hold static charge.[1][2]

    • Technique: Use an anti-static gun or ionizing bar inside the balance draft shield before dispensing.[1][2]

    • Tooling: Use glass or stainless steel spatulas.[1][2] Avoid plastic weighing boats if static is observed; use weighing paper or glass weigh-funnels.[1][2]

  • Solubilization:

    • Place the solid in the flask before adding solvent to prevent splash-back.[1][2]

    • If using DCM or Chloroform, ensure the vessel is vented (or under nitrogen flow) as the heat of solution can build pressure.[1][2]

Protocol B: Reaction Setup (Inert Atmosphere)

To maintain the integrity of the aldehyde group (preventing oxidation to 3-Chloro-4-ethoxy-5-methoxybenzoic acid):

  • Purge: Cycle the reaction vessel with Vacuum/Argon three times.

  • Addition: Add the aldehyde as a solution via syringe or dropping funnel under positive inert gas pressure.

  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography).

    • TLC Visualization: UV light (254 nm) will show strong absorption.[1][2] A 2,4-DNP stain will turn yellow/orange/red, confirming the presence of the aldehyde.[1][2]

Protocol C: Spill Response
  • Solid Spill: Do NOT use a brush (generates dust).[1][2] Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.[1][2]

  • Solution Spill:

    • Evacuate the immediate area if outside a hood.[1][2]

    • Absorb with Vermiculite or Sand .[1][2] Do not use combustible materials like sawdust.[1][2]

    • Clean the surface with Ethanol followed by soapy water.[1][2]

Visual Decision Matrix: PPE & Handling

The following diagram illustrates the decision logic for PPE selection based on the state of matter and solvent system.

PPE_Decision_Tree Start Handling 3-Chloro-4-ethoxy-5-methoxybenzaldehyde State Select Physical State Start->State Solid Solid (Powder) State->Solid Solution Solution (Liquid) State->Solution Weighing Weighing Protocol: 1. Fume Hood 2. Anti-static Gun 3. Nitrile Gloves Solid->Weighing Dust Hazard SolventCheck Check Solvent Type Solution->SolventCheck NonHalogen Non-Halogenated (MeOH, EtOAc, EtOH) SolventCheck->NonHalogen Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen PPE_Std Standard PPE: Nitrile Gloves Safety Goggles NonHalogen->PPE_Std PPE_Adv Advanced PPE: Laminate/PVA Gloves (Prevents Permeation) Halogen->PPE_Adv Critical Safety Step

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.[2]

Disposal & Waste Management

Proper disposal is critical due to the halogen content (Chlorine).[1][2]

  • Halogenated Organic Waste: Because the molecule contains a Chlorine atom, it must be segregated into the Halogenated Waste stream.[1][2]

    • Why? Mixing halogenated compounds with non-halogenated waste streams can damage incinerators and violates EPA/EU waste directives [1].[1][2]

  • Aqueous Waste: If an extraction is performed, the aqueous layer should be checked for pH.[1][2] If neutral, it may still contain trace organics; dispose of as Aqueous Chemical Waste , not down the drain.[1][2]

  • Contaminated Solids: Weighing papers, gloves, and paper towels must be bagged and tagged as Solid Hazardous Waste .[1][2]

References

  • PubChem. (2025).[1][2][3] 3-Chloro-4-methoxybenzaldehyde (Analogous Structure Safety Data). National Library of Medicine.[1][2] [Link]

Sources

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